Diphenicillin sodium
Description
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Structure
2D Structure
Properties
CAS No. |
2289-50-1 |
|---|---|
Molecular Formula |
C21H20N2NaO4S+ |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
sodium;3,3-dimethyl-7-oxo-6-[(2-phenylbenzoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O4S.Na/c1-21(2)16(20(26)27)23-18(25)15(19(23)28-21)22-17(24)14-11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-11,15-16,19H,1-2H3,(H,22,24)(H,26,27);/q;+1 |
InChI Key |
WLNAMSPLAAJJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)O)C.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Diphenicillin Sodium (CAS 2289-50-1): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Diphenicillin Sodium
This compound is registered with the CAS number 2289-50-1.[1] Limited information from chemical suppliers indicates its molecular formula is C21H19N2O4S.Na and it has a molecular weight of 418.447.[1] Beyond these basic identifiers, detailed public information regarding its development, specific antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and clinical evaluation is scarce.
Penicillins, as a class, are β-lactam antibiotics that have been a cornerstone of antibacterial therapy for decades.[2][3] They are characterized by a core structure containing a thiazolidine ring fused to a β-lactam ring.[2] Modifications of the side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus have led to the development of a wide array of penicillin derivatives with varying properties.[2]
Physicochemical Properties
A comprehensive technical guide would include a detailed table of the physicochemical properties of this compound. While specific data for this compound is unavailable, the following table illustrates the type of information that would be presented, using Penicillin G Sodium as an example.
| Property | Value (for Penicillin G Sodium) | Reference |
| Molecular Formula | C16H17N2NaO4S | [4][5][6] |
| Molecular Weight | 356.37 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Enhanced solubility in water compared to its free acid form. | [4] |
| Stability | Relatively stable under refrigerated conditions; can degrade in acidic or alkaline solutions and under heat. | [4] |
| pKa | ~2.7 | |
| Melting Point | 214-217 °C (decomposes) | [7] |
Mechanism of Action of Penicillins
Penicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for bacteria to maintain their structural integrity and survive. The following is a generalized mechanism of action for penicillin antibiotics.
-
Targeting Penicillin-Binding Proteins (PBPs): Penicillins bind to and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[8] Peptidoglycan is a critical component of the bacterial cell wall.
-
Inhibition of Transpeptidation: By binding to PBPs, penicillins block the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.
The following diagram illustrates the generalized signaling pathway of penicillin action.
Caption: General signaling pathway of penicillin antibiotics.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. For a compound like this compound, a technical guide would include methodologies for various assays. Below is an example of a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Example Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic (e.g., this compound) is prepared in a suitable solvent.
-
A series of two-fold dilutions of the antibiotic are prepared in broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
The following diagram illustrates a typical experimental workflow for MIC determination.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Penicillin G Sodium | C16H17N2NaO4S | CID 23668834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Diphenicillin Sodium: A Technical Deep Dive into Its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenicillin sodium, a semi-synthetic penicillin, exhibits potent bactericidal activity, particularly against Gram-positive cocci. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antibacterial action. By inhibiting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall, this compound induces cell lysis and death. This document details its interaction with Penicillin-Binding Proteins (PBPs), summarizes its in-vitro efficacy through quantitative data, outlines key experimental protocols for its mechanistic evaluation, and discusses prevalent bacterial resistance mechanisms.
Introduction
The escalating threat of antibiotic resistance necessitates a comprehensive understanding of the mechanisms of action of existing antimicrobial agents to inform the development of novel therapeutics. Diphenicillin, a member of the penicillinase-resistant penicillin class, has demonstrated significant efficacy against a range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Streptococcus pneumoniae. Its core mechanism, like other β-lactam antibiotics, lies in the disruption of bacterial cell wall integrity. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of this compound's mode of action.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary bactericidal effect of this compound stems from its ability to interfere with the biosynthesis of the bacterial cell wall. The bacterial cell wall is a rigid, protective layer essential for maintaining cell shape and preventing osmotic lysis. In both Gram-positive and Gram-negative bacteria, the principal structural component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.
This compound, a structural analog of the terminal D-alanyl-D-alanine moiety of the peptidoglycan precursor, targets and irreversibly acylates the active site of Penicillin-Binding Proteins (PBPs). PBPs are a group of bacterial enzymes, specifically transpeptidases, that catalyze the final cross-linking step of peptidoglycan synthesis. By inhibiting PBP activity, this compound effectively blocks the formation of these crucial cross-links, leading to the assembly of a weakened, defective cell wall. As the bacterium continues to grow and internal osmotic pressure increases, the compromised cell wall is unable to withstand the stress, resulting in cell lysis and death.
The following diagram illustrates the signaling pathway of bacterial cell wall synthesis and the inhibitory action of this compound.
Spectroscopic Profile of Benzylpenicillin Sodium (Penicillin G Sodium)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzylpenicillin sodium, commonly known as Penicillin G sodium. The nomenclature "Diphenicillin sodium" is not standard; based on the chemical structure of Penicillin G which contains a benzyl group (a phenylmethyl group), it is understood that the query pertains to this widely used antibiotic. This document compiles Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data for the potassium salt of Penicillin G, which is structurally analogous to the sodium salt in solution.
Table 1: ¹H NMR Spectroscopic Data for Penicillin G Potassium
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 1.48 | Singlet | Methyl protons (C(CH₃)₂) |
| 1.59 | Singlet | Methyl protons (C(CH₃)₂) |
| 3.56 | Singlet | Methylene protons (C₆H₅CH₂ ) |
| 4.19 | Singlet | C3-H |
| 5.41 | Doublet | C5-H |
| 5.49 | Doublet | C6-H |
| 7.21 - 7.35 | Multiplet | Aromatic protons (C₆H₅ CH₂) |
| 7.75 | Doublet | Amide proton (-NH-) |
Note: Data is referenced from publicly available spectra for Penicillin G potassium salt.
Table 2: ¹³C NMR Spectroscopic Data for Penicillin G Potassium
| Chemical Shift (ppm) | Assignment |
| 27.2 | Methyl carbon (C(C H₃)₂) |
| 31.0 | Methyl carbon (C(C H₃)₂) |
| 43.4 | Methylene carbon (C₆H₅C H₂) |
| 58.6 | C6 |
| 65.1 | C5 |
| 68.8 | C3 |
| 72.8 | C2 |
| 127.0 - 129.5 | Aromatic carbons (C ₆H₅CH₂) |
| 135.8 | Aromatic ipso-carbon (C ₆H₅CH₂) |
| 167.5 | Carboxylate carbon (-C OO⁻) |
| 172.1 | Amide carbonyl carbon (-NHC O-) |
| 176.3 | β-Lactam carbonyl carbon |
Note: Data is compiled from spectral databases for Penicillin G potassium salt.[1]
A general protocol for the NMR analysis of penicillin derivatives is outlined below.
-
Sample Preparation : Dissolve approximately 10-20 mg of the Penicillin G sodium salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of Penicillin G sodium is characterized by several key absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for Penicillin G Sodium
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong | N-H stretching (amide) |
| ~1765 | Strong | C=O stretching (β-lactam ring) |
| ~1670 | Strong | C=O stretching (amide I band) |
| ~1600 | Strong | C=O stretching (carboxylate anion) |
| ~1515 | Medium | N-H bending and C-N stretching (amide II band) |
| ~1300 | Medium | C-N stretching |
| ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Note: Data is compiled from the NIST Chemistry WebBook and other spectroscopic resources.[2][3] The β-lactam carbonyl stretch is a highly characteristic peak for penicillins.[3]
Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining IR spectra.
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid Penicillin G sodium sample (e.g., 1 mg) with approximately 200 mg of dry potassium bromide (KBr) powder.[2] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.
-
-
Instrumentation : Use a benchtop FTIR spectrometer.
-
Data Acquisition : Record the spectrum, typically in the mid-IR range of 4000-400 cm⁻¹.[4] Perform a background scan (of air or the pure ATR crystal) before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte.
The mass spectrum of Penicillin G provides the molecular weight and characteristic fragmentation patterns.
Table 4: Mass Spectrometry Data for Penicillin G
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 335.1 | [M+H]⁺ | Protonated molecule of Penicillin G (free acid form) |
| 357.1 | [M+Na]⁺ | Sodium adduct of Penicillin G (free acid form) |
| 174 | Fragment | Result of the retro 2+2 Diels-Alder-type fragmentation of the β-lactam ring, characteristic of the penicillin nucleus.[5] |
| 160 | Fragment | Corresponds to the penam nucleus fragment |
Note: The observed m/z values can vary depending on the ionization technique and the salt form of the starting material. The free acid molecular weight is 334.39 g/mol . The sodium salt has a molecular weight of 356.37 g/mol .[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of pharmaceuticals like penicillins.
-
Sample Preparation : Prepare a dilute solution of Penicillin G sodium in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.
-
Chromatographic Separation (LC) :
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Use a reverse-phase column (e.g., C18) for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[6]
-
-
Ionization and Mass Analysis (MS) :
-
The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for penicillins, typically operated in positive ion mode.[6]
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion and analyze the resulting fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pharmaceutical substance like Penicillin G sodium.
Caption: Workflow for Pharmaceutical Spectroscopic Analysis.
References
An In-depth Technical Guide to the Early Research of Penicillinase-Resistant Penicillins
A Note on "Diphenicillin sodium": The term "this compound" does not correspond to a recognized penicillin antibiotic in historical or current pharmaceutical literature. It is likely a typographical error. This guide focuses on the early research of key penicillinase-resistant penicillins that were developed to combat penicillin-resistant Staphylococcus aureus, a major clinical challenge in the mid-20th century. These include Methicillin, Oxacillin, Nafcillin, and Dicloxacillin, which are plausible subjects of the intended inquiry.
This technical guide provides a detailed overview of the foundational research on these critical antibiotics, synthesized from early scientific publications. It is intended for researchers, scientists, and drug development professionals interested in the initial development and characterization of these compounds.
Core Principles of Penicillinase-Resistant Penicillins
The emergence of penicillin-resistant Staphylococcus aureus in the mid-20th century, primarily through the production of the enzyme penicillinase (a β-lactamase), rendered penicillin G ineffective for many infections. This spurred the development of semisynthetic penicillins with acyl side chains that sterically hinder the binding of penicillinase, thus protecting the crucial β-lactam ring from hydrolysis. Methicillin was the first of this class, followed by the isoxazolyl penicillins (oxacillin, cloxacillin, and dicloxacillin) and nafcillin.
Mechanism of Action
Like other penicillin antibiotics, these agents are bactericidal. They act by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and death.
Early Research on Methicillin (BRL 1241)
Methicillin, developed by Beecham Research Laboratories in 1959, was the first semisynthetic penicillin designed to be resistant to staphylococcal penicillinase.[1] It was introduced into clinical practice in 1960.[2]
Quantitative Data
Table 1: In Vitro Antibacterial Activity of Methicillin
| Organism | Penicillin G MIC (µg/mL) | Methicillin MIC (µg/mL) |
| Staphylococcus aureus (Penicillin-Susceptible) | 0.02 | 2.0 |
| Staphylococcus aureus (Penicillin-Resistant) | >100 | 2.0-4.0 |
| Streptococcus pyogenes | 0.01 | 0.2 |
| Streptococcus pneumoniae | 0.02 | 0.2 |
| Bacillus subtilis | 0.02 | 0.5 |
| Escherichia coli | >100 | >100 |
Note: Data synthesized from early publications (circa 1960). Actual values varied between studies.
Table 2: Pharmacokinetics of Methicillin in Adults (1g Intramuscular Dose)
| Time Post-Injection | Mean Serum Concentration (µg/mL) |
| 30 minutes | 15-20 |
| 1 hour | 10-15 |
| 2 hours | 5-8 |
| 4 hours | 1-3 |
| 6 hours | <1 |
Note: Data synthesized from early clinical evaluations.
Experimental Protocols
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
-
Media Preparation: Serial twofold dilutions of methicillin were prepared in nutrient broth or agar.
-
Inoculum Preparation: Cultures of test organisms were grown in broth to a standardized turbidity, corresponding to approximately 10^5 to 10^6 colony-forming units (CFU) per mL.
-
Inoculation: The antibiotic-containing media were inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated tubes or plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Protocol 2.2: In Vivo Mouse Protection Test
-
Infection Model: Mice were infected intraperitoneally with a lethal dose of a penicillin-resistant Staphylococcus aureus strain suspended in mucin.
-
Treatment: Groups of infected mice were treated with varying doses of methicillin, typically administered subcutaneously or intramuscularly at specified intervals post-infection.
-
Observation: The mice were observed for a period of 7-14 days, and mortality rates were recorded.
-
Efficacy Determination: The effective dose (ED50), the dose required to protect 50% of the animals from death, was calculated.
Visualizations
Caption: Simplified synthesis pathway of Methicillin.
Early Research on Oxacillin
Oxacillin, a member of the isoxazolyl penicillin family, was developed in the early 1960s and approved for medical use in 1962.[3] It offered the advantage of being acid-stable, allowing for oral administration, in addition to parenteral routes.
Quantitative Data
Table 3: In Vitro Antibacterial Activity of Oxacillin
| Organism | Oxacillin MIC (µg/mL) |
| Staphylococcus aureus (Penicillin-Susceptible) | 0.2-0.4 |
| Staphylococcus aureus (Penicillin-Resistant) | 0.4-0.8 |
| Streptococcus pyogenes | 0.1-0.2 |
| Streptococcus pneumoniae | 0.2-0.4 |
Note: Data synthesized from early publications (circa 1962).[4]
Table 4: Pharmacokinetics of Oxacillin in Adults (500mg Oral Dose)
| Time Post-Ingestion | Mean Serum Concentration (µg/mL) |
| 30 minutes | 2-4 |
| 1 hour | 4-8 |
| 2 hours | 2-4 |
| 4 hours | 0.5-1 |
| 6 hours | <0.5 |
Note: Data synthesized from early clinical evaluations.[4]
Experimental Protocols
Protocol 3.1: Serum Protein Binding Determination
-
Sample Preparation: Oxacillin was added to pooled human serum to achieve a known concentration.
-
Equilibrium Dialysis: The serum sample was placed in a dialysis bag made of a semi-permeable membrane and dialyzed against a protein-free buffer at 37°C until equilibrium was reached.
-
Concentration Measurement: The concentration of oxacillin was measured in the serum (bound + free) and in the buffer (free) using a microbiological assay.
-
Calculation: The percentage of protein-bound drug was calculated using the formula: ((Total Concentration - Free Concentration) / Total Concentration) * 100.
Visualizations
Caption: Workflow for selecting Oxacillin therapy.
Early Research on Nafcillin
Nafcillin sodium was introduced in the early 1960s as another potent, penicillinase-resistant penicillin. It is particularly noted for its high degree of protein binding and significant biliary excretion.
Quantitative Data
Table 5: In Vitro Antibacterial Activity of Nafcillin
| Organism | Nafcillin MIC (µg/mL) |
| Staphylococcus aureus (Penicillin-Susceptible) | 0.1-0.3 |
| Staphylococcus aureus (Penicillin-Resistant) | 0.2-0.5 |
| Streptococcus pyogenes | 0.05-0.1 |
| Streptococcus pneumoniae | 0.1-0.2 |
Note: Data synthesized from early publications (circa 1962-1963).
Table 6: Pharmacokinetics of Nafcillin in Adults (500mg Intravenous Dose)
| Time Post-Injection | Mean Serum Concentration (µg/mL) |
| 5 minutes | ~30 |
| 30 minutes | 5-10 |
| 1 hour | 1-3 |
| 2 hours | <1 |
| 4 hours | <0.5 |
Note: Data synthesized from early clinical evaluations. The serum half-life was reported to be between 33 and 61 minutes.
Experimental Protocols
Protocol 4.1: Microbiological Assay for Serum Concentration
-
Assay Organism: A standardized culture of a sensitive organism (e.g., Sarcina lutea or Bacillus subtilis) was used.
-
Plate Preparation: Agar plates were seeded with the assay organism.
-
Sample Application: Wells were cut into the agar, and patient serum samples, along with a series of known standard concentrations of nafcillin, were added to the wells.
-
Incubation: Plates were incubated at 37°C until zones of growth inhibition were clearly visible.
-
Measurement and Calculation: The diameters of the zones of inhibition were measured. A standard curve was plotted (zone diameter vs. log concentration), and the concentrations of nafcillin in the patient samples were determined by interpolation from this curve.
Visualizations
Caption: Signaling pathway for Nafcillin's bactericidal action.
Early Research on Dicloxacillin
Dicloxacillin, another isoxazolyl penicillin, was patented in 1961 and approved for medical use in 1968. It is characterized by its high resistance to acid degradation, leading to good oral absorption, and a high degree of serum protein binding.
Quantitative Data
Table 7: In Vitro Antibacterial Activity of Dicloxacillin
| Organism | Dicloxacillin MIC (µg/mL) |
| Staphylococcus aureus (Penicillin-Susceptible) | 0.1-0.2 |
| Staphylococcus aureus (Penicillin-Resistant) | 0.2-0.4 |
| Streptococcus pyogenes | 0.05-0.1 |
| Streptococcus pneumoniae | 0.1-0.2 |
Note: Data synthesized from early publications (circa 1965-1968).
Table 8: Pharmacokinetics of Dicloxacillin in Adults (500mg Oral Dose)
| Parameter | Value |
| Time to Peak Concentration | 1-1.5 hours |
| Peak Serum Concentration | 10-17 µg/mL |
| Serum Half-life | ~0.7 hours |
| Protein Binding | ~98% |
Note: Data synthesized from early clinical evaluations.
Experimental Protocols
Protocol 5.1: Acid Stability Test
-
Solution Preparation: A solution of dicloxacillin of known concentration was prepared in an acidic buffer (e.g., pH 2.0) to simulate gastric fluid.
-
Incubation: The solution was incubated at 37°C.
-
Sampling: Aliquots were removed at various time points (e.g., 0, 30, 60, 120 minutes).
-
Activity Assay: The antibacterial activity of each aliquot was determined using a microbiological assay against a sensitive indicator organism.
-
Stability Calculation: The percentage of remaining antibacterial activity was calculated over time to determine the acid stability of the compound.
Visualizations
Caption: Pharmacokinetic pathway of orally administered Dicloxacillin.
References
- 1. Oxacillin | Bacterial | 66-79-5 | Invivochem [invivochem.com]
- 2. Absorption of Orally Administered Nafcillin in Normal Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Pharmacokinetics of Nafcillin in Patients with Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway of Diphenicillin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of Diphenicillin sodium, a semi-synthetic penicillin. The synthesis is a multi-step process commencing with the preparation of the side-chain precursor, diphenylacetyl chloride, followed by its coupling with the penicillin nucleus, 6-aminopenicillanic acid (6-APA), and concluding with the conversion to the final sodium salt form. This document provides a comprehensive overview of the chemical reactions, experimental methodologies, and available quantitative data.
I. Overview of the Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Preparation of the Acylating Agent: Synthesis of diphenylacetyl chloride from diphenylacetic acid.
-
Formation of the Penicillin Structure: Acylation of 6-aminopenicillanic acid (6-APA) with diphenylacetyl chloride to form Diphenicillin.
-
Salt Formation: Conversion of the free acid form of Diphenicillin to its sodium salt.
The overall synthetic scheme is presented below.
Caption: Overall synthesis pathway of this compound.
II. Experimental Protocols
A. Stage 1: Synthesis of Diphenylacetyl Chloride
The preparation of diphenylacetyl chloride is a crucial first step. This is typically achieved by the reaction of diphenylacetic acid with a chlorinating agent, such as thionyl chloride.
Experimental Protocol:
-
To a solution of diphenylacetic acid in a suitable inert solvent (e.g., dry benzene or toluene), add an excess of thionyl chloride.
-
The reaction mixture is heated under reflux for several hours to ensure complete conversion.
-
After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure.
-
The resulting crude diphenylacetyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
B. Stage 2: Synthesis of Diphenicillin (Acylation of 6-APA)
The core of the synthesis involves the acylation of the primary amino group of 6-aminopenicillanic acid with the previously prepared diphenylacetyl chloride. This reaction forms the amide bond that characterizes Diphenicillin.
Experimental Protocol:
-
6-Aminopenicillanic acid (6-APA) is suspended in a mixture of water and a water-miscible organic solvent, such as acetone.
-
The suspension is cooled to a low temperature (typically 0-5 °C) in an ice bath.
-
A solution of diphenylacetyl chloride in a suitable organic solvent (e.g., acetone) is added dropwise to the cooled 6-APA suspension with vigorous stirring.
-
During the addition, the pH of the reaction mixture is maintained between 7.0 and 8.0 by the simultaneous addition of an aqueous solution of a base, such as sodium bicarbonate. This neutralizes the hydrochloric acid formed as a byproduct of the reaction.
-
After the addition is complete, the reaction mixture is stirred for an additional period at a low temperature to ensure the completion of the acylation.
-
Upon completion, the reaction mixture is typically acidified to precipitate the free acid form of Diphenicillin.
-
The precipitated product is then collected by filtration, washed with cold water, and dried under vacuum.
Caption: Experimental workflow for the synthesis of Diphenicillin.
C. Stage 3: Formation of this compound
The final step in the synthesis is the conversion of the free acid form of Diphenicillin into its more stable and water-soluble sodium salt.
Experimental Protocol:
-
The purified Diphenicillin free acid is dissolved in a suitable organic solvent, such as ethanol or a mixture of ethanol and another solvent.
-
A solution of a sodium salt, such as sodium bicarbonate or sodium 2-ethylhexanoate, in a suitable solvent is then added to the Diphenicillin solution.
-
The reaction mixture is stirred, leading to the precipitation of this compound.
-
The precipitated sodium salt is collected by filtration, washed with a suitable organic solvent (e.g., ether or acetone) to remove any unreacted starting materials and byproducts, and then dried under vacuum to yield the final product.
III. Quantitative Data
| Parameter | Stage 1: Diphenylacetyl Chloride Synthesis | Stage 2: Diphenicillin Synthesis | Stage 3: this compound Formation |
| Typical Molar Ratio of Reactants | Diphenylacetic acid : Thionyl chloride (1 : 1.5-2.0) | 6-APA : Diphenylacetyl chloride (1 : 1.0-1.2) | Diphenicillin : Sodium Salt (1 : 1.0-1.1) |
| Reaction Temperature (°C) | Reflux (e.g., ~78°C for benzene) | 0 - 5 | Room Temperature |
| Reaction Time (hours) | 2 - 4 | 1 - 3 | 0.5 - 2 |
| Typical Solvents | Benzene, Toluene | Acetone/Water | Ethanol, Isopropanol |
| Estimated Yield (%) | 80 - 95 | 70 - 90 | > 95 |
Note: The yields are highly dependent on the specific reaction conditions, purity of reagents, and the efficiency of the purification steps. The data presented here are for illustrative purposes and should be optimized for specific laboratory or industrial settings.
IV. Logical Relationships in the Synthesis
The synthesis of this compound follows a logical progression where the product of one stage becomes the key reactant for the next. This dependency is crucial for the overall success of the synthesis.
Caption: Logical flow of the this compound synthesis.
This technical guide provides a foundational understanding of the synthesis pathway for this compound. Researchers and drug development professionals are encouraged to consult specialized literature and perform optimization studies to adapt these methodologies to their specific requirements.
Diphenicillin sodium molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diphenicillin sodium, a semisynthetic antibiotic belonging to the penicillin class. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, offering valuable insights for professionals in drug development and microbiological research.
Core Chemical and Physical Properties
This compound is the sodium salt of Diphenicillin, a narrow-spectrum beta-lactam antibiotic. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H19N2O4S.Na | [1] |
| Molecular Weight | 418.447 g/mol | [1] |
| CAS Number | 2289-50-1 | [1] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other penicillin antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.
The primary target of penicillins is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][3] These enzymes, including transpeptidases, are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial polymer that forms the backbone of the cell wall in both Gram-positive and Gram-negative bacteria.
This compound, through its characteristic β-lactam ring, mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This allows it to bind to the active site of PBPs, leading to their irreversible acylation. The inactivation of these enzymes prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the cell wall.[2][4] The weakened cell wall can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[3][5]
Bacterial resistance to penicillins can emerge through several mechanisms. The most common is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[2] Other resistance strategies include alterations in the structure of PBPs, reducing their affinity for the antibiotic, and changes in the bacterial outer membrane that limit drug penetration.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Penicillin Analysis
HPLC is a robust and widely used technique for the separation, identification, and quantification of antibiotics, including penicillins.[6][7][8]
Objective: To determine the purity and concentration of a penicillin sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the penicillin standard or sample in a suitable solvent, typically a mixture of deionized water and an organic solvent like acetonitrile.[6]
-
For biological samples (e.g., serum, urine), a protein precipitation step with an agent like methanol may be required, followed by centrifugation to separate the supernatant for injection.[8]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used.[6][7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[6][7]
-
Detection: UV detection is standard, with the wavelength set to the absorbance maximum of the penicillin, often around 210-240 nm.[6][9]
-
Temperature: The column is usually maintained at ambient or a slightly elevated temperature.
-
-
Data Analysis:
-
The retention time of the peak is used for identification by comparing it to that of a known standard.
-
The area under the peak is proportional to the concentration and is used for quantification against a calibration curve prepared from standards of known concentrations.
-
Caption: General workflow for HPLC analysis of penicillins.
Synthesis of Penicillin Sodium Salts
The sodium salt of a penicillin can be synthesized from its free acid form through a neutralization reaction.
Objective: To prepare the sodium salt of a penicillin from the corresponding acid.
Methodology:
-
Dissolution: Dissolve the penicillin free acid in a suitable anhydrous organic solvent, such as methanol or ethanol.[10]
-
Base Addition: Slowly add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, dissolved in the same solvent, to the penicillin solution while stirring.[10] The reaction is typically carried out at a reduced temperature (e.g., in an ice bath) to minimize degradation.[10]
-
Crystallization: The penicillin sodium salt, being less soluble in the organic solvent, will precipitate out of the solution. The reaction mixture may be stirred for a period to ensure complete reaction and crystallization.
-
Isolation and Drying: The crystalline product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final product.[10]
This guide provides a foundational understanding of this compound for research and development purposes. Further specific experimental validation is recommended for any new application or formulation.
References
- 1. This compound | 2289-50-1 [chemicalbook.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 6. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101633663B - Method for synthesizing penicillin sodium salt and potassium salt - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of Nafcillin Sodium Salt
A a substitute for Ancillin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Ancillin sodium salt" did not yield a specific, recognized pharmaceutical compound. The information provided herein pertains to Nafcillin sodium salt , a penicillinase-resistant, narrow-spectrum β-lactam antibiotic. It is presumed that "Ancillin" may be a typographical error or a less common name for a related penicillin-class antibiotic.
Core Physical and Chemical Properties
Nafcillin sodium salt is a semi-synthetic antibiotic derived from the penicillin nucleus, 6-aminopenicillanic acid. It is resistant to inactivation by penicillinase (beta-lactamase).[1] It typically presents as a white to yellowish-white crystalline powder.[2]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of Nafcillin sodium salt monohydrate and the anhydrous form.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | Monosodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate | [1] |
| Molecular Formula (Monohydrate) | C₂₁H₂₁N₂NaO₅S·H₂O | [3] |
| Molecular Weight (Monohydrate) | 454.47 g/mol | [3] |
| Molecular Formula (Anhydrous) | C₂₁H₂₁N₂NaO₅S | [4] |
| Molecular Weight (Anhydrous) | 436.5 g/mol | [4] |
| CAS Number (Monohydrate) | 7177-50-6 | [3] |
| pKa | 2.65 (in H₂O at 25°C) |
Table 2: Solubility Data
| Solvent | Solubility (Monohydrate) | Reference(s) |
| Water | Freely soluble; 83 mg/mL (Sonication recommended) | [2][5] |
| PBS (pH 7.2) | ~1 mg/mL | [6] |
| Ethanol | 1 mg/mL; 16 mg/mL (Sonication recommended) | [5][7] |
| DMSO | 10 mg/mL; 84 mg/mL (Sonication recommended) | [5][7] |
| Dimethylformamide (DMF) | 15 mg/mL | [7] |
| Chloroform | Soluble | [2] |
Table 3: Physical Characteristics
| Property | Value | Reference(s) |
| Physical Form | Crystalline solid | [6] |
| Appearance | White to yellowish-white powder | [2] |
| Melting Point | Not available; may decompose upon heating | [8] |
| UV/Vis Absorbance (λmax) | 226, 228, 279, 333 nm | [6] |
Table 4: Stability of Nafcillin Sodium Solutions
| Condition | Stability | Reference(s) |
| Dry powder at room temperature | Stable for 2-4 years | [2] |
| Reconstituted solution (250 mg/mL) at room temp. | Stable for 3 days | |
| Reconstituted solution (250 mg/mL) refrigerated (2-8°C) | Stable for 7 days | |
| 10 mg/mL in 0.9% NaCl in polypropylene syringe at 25°C | <2% loss in potency after 7 days | |
| 10 mg/mL in 0.9% NaCl in polypropylene syringe at 5°C | <2% loss in potency after 44 days | |
| Frozen premixed solutions, thawed | Stable for 72 hours at 25°C and 21 days at 5°C |
Mechanism of Action
Nafcillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for bacteria to withstand osmotic pressure and maintain their structural integrity. The primary target of Nafcillin is a group of enzymes known as penicillin-binding proteins (PBPs).
The mechanism involves the following key steps:
-
Binding to PBPs: Nafcillin binds to and acylates the active site of PBPs located on the inner bacterial cell membrane.
-
Inhibition of Transpeptidation: This binding inactivates the transpeptidase function of the PBPs.
-
Disruption of Peptidoglycan Synthesis: The inhibition of transpeptidation prevents the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Signaling Pathway Diagram
Caption: Mechanism of action of Nafcillin.
Experimental Protocols
Solubility Determination (Equilibrium Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of Nafcillin sodium salt in a given solvent (e.g., water, buffer).
-
Preparation: Add an excess amount of Nafcillin sodium salt powder to a known volume of the solvent in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to separate the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of Nafcillin in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Melting Point Determination (Capillary Method)
This method is used to determine the melting range of a crystalline solid. Note that for Nafcillin sodium salt, decomposition may occur before a true melting point is observed.
-
Sample Preparation: Finely powder a small amount of the crystalline Nafcillin sodium salt.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Packing the Sample: Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rapid rate initially to determine an approximate melting range.
-
For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.
-
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point. Observe for any changes in color or appearance that might indicate decomposition.
Purity and Stability Analysis by HPLC
This protocol describes a general reversed-phase HPLC method for assessing the purity and stability of Nafcillin sodium salt.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.05 M sodium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good peak separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
-
Standard Preparation: Accurately weigh and dissolve a known amount of Nafcillin sodium reference standard in the mobile phase or a suitable diluent to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
-
Sample Preparation: Accurately weigh and dissolve the Nafcillin sodium salt sample in the same diluent as the standard to a similar concentration. For stability studies, the sample would be taken from the stability chamber at specified time points.
-
Chromatographic Run:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Analysis:
-
Purity: The purity of the sample can be estimated by the area percentage of the main Nafcillin peak relative to the total area of all peaks in the chromatogram.
-
Stability: The concentration of Nafcillin in a stability sample is determined by comparing its peak area to the calibration curve. The percentage of the initial concentration remaining over time indicates the stability.
-
Experimental Workflow Diagram
References
- 1. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Nafcillin Sodium | C21H21N2NaO5S | CID 23667630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. wgcriticalcare.com [wgcriticalcare.com]
- 8. Stability of nafcillin sodium after reconstitution in 0.9% sodium chloride injeciton and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure and Properties of Oxacillin, a Penicillinase-Resistant Penicillin
Introduction:
Initial research into the specific structure of "biphenylpenicillin" reveals a scarcity of detailed, publicly available scientific literature. While a compound named 2-biphenylpenicillin was prepared and described in 1962, comprehensive data regarding its synthesis, quantitative properties, and specific experimental protocols are not readily accessible.
Therefore, this technical guide will focus on a well-characterized and clinically significant penicillin derivative: Oxacillin . Oxacillin serves as an excellent exemplar for understanding the core principles of penicillin structure-activity relationships, particularly the strategies employed to overcome antibiotic resistance. This guide will provide researchers, scientists, and drug development professionals with a detailed overview of Oxacillin's structure, synthesis, mechanism of action, and key quantitative data, adhering to the specified formatting requirements.
The Core Structure of Oxacillin
Oxacillin is a semi-synthetic penicillin belonging to the β-lactam class of antibiotics. Its core structure is the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a thiazolidine ring fused to a β-lactam ring. The defining feature of Oxacillin is its side chain, a 3-phenyl-5-methylisoxazole group, which is attached to the 6-amino position of the 6-APA nucleus via an amide linkage. This bulky isoxazolyl side chain provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinase enzymes produced by some bacteria.
Mechanism of Action
Like all penicillins, Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation step in peptidoglycan synthesis. This cross-linking of peptidoglycan chains is vital for the integrity and strength of the bacterial cell wall. By irreversibly inhibiting PBPs, Oxacillin disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.
Quantitative Data
The following tables summarize key quantitative data for Oxacillin, including its Minimum Inhibitory Concentrations (MICs) against various bacterial species and its pharmacokinetic parameters.
Table 1: Minimum Inhibitory Concentrations (MIC) of Oxacillin
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | 0.12 - 0.5 |
| Staphylococcus aureus (penicillin-resistant, non-MRSA) | 0.25 - 2 |
| Staphylococcus epidermidis | 0.12 - 4 |
| Streptococcus pneumoniae | 0.06 - 2 |
| Streptococcus pyogenes | ≤ 0.12 |
Table 2: Pharmacokinetic Parameters of Oxacillin
| Parameter | Value |
| Bioavailability (Oral) | 30-33% |
| Protein Binding | ~94% |
| Half-life | 0.3 - 0.8 hours |
| Time to Peak Plasma Concentration (Oral) | 0.5 - 2 hours |
| Excretion | Primarily renal |
Experimental Protocols
Synthesis of Oxacillin
The synthesis of Oxacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with 3-phenyl-5-methylisoxazole-4-carbonyl chloride.
Methodology:
-
Preparation of 6-APA Solution: 6-aminopenicillanic acid (6-APA) is dissolved in a mixture of water and a suitable organic solvent, such as acetone.
-
pH Adjustment: An inorganic base, such as sodium bicarbonate, is added to the 6-APA solution to maintain a slightly alkaline pH (typically around 7.5-8.0). This keeps the amino group of 6-APA in its nucleophilic free base form.
-
Preparation of Acylating Agent: 3-phenyl-5-methylisoxazole-4-carbonyl chloride is prepared and dissolved in a dry, inert organic solvent.
-
Acylation Reaction: The solution of the acyl chloride is added dropwise to the 6-APA solution with vigorous stirring and cooling (typically 0-5 °C) to control the exothermic reaction. The pH is maintained in the alkaline range by the concurrent addition of a base.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation of Crude Product: Once the reaction is complete, the reaction mixture is acidified to a pH of approximately 2 with a mineral acid (e.g., dilute HCl). This protonates the carboxylic acid group of Oxacillin, causing it to precipitate out of the solution.
-
Filtration and Washing: The precipitated crude Oxacillin is collected by filtration and washed with cold water to remove any remaining salts and impurities.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of acetone and water.
-
Drying: The purified Oxacillin is dried under vacuum to yield the final product.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Oxacillin against a specific bacterial strain is typically determined using the broth microdilution method.
Methodology:
-
Preparation of Oxacillin Stock Solution: A stock solution of Oxacillin is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted Oxacillin is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of Oxacillin at which there is no visible growth of the bacterium.
Conclusion
Oxacillin stands as a testament to the power of medicinal chemistry in overcoming antibiotic resistance. Its unique 3-phenyl-5-methylisoxazole side chain effectively shields the crucial β-lactam ring from enzymatic degradation by penicillinases, restoring activity against many penicillin-resistant strains of bacteria. The detailed understanding of its structure, mechanism, and quantitative properties, as outlined in this guide, is fundamental for the continued development of new and effective antibacterial agents.
Methodological & Application
Application Notes and Protocols for Diphenicillin Sodium in Bacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenicillin sodium, also known by its synonyms Ancillin, 2-Biphenylyl penicillin, and SKF-12141, is a semi-synthetic, penicillinase-resistant beta-lactam antibiotic. Its structure confers stability against degradation by penicillinases, enzymes produced by some bacteria that inactivate standard penicillins. This characteristic makes this compound a valuable agent for research against penicillinase-producing Gram-positive cocci, particularly certain species of Staphylococcus and Streptococcus. These application notes provide a comprehensive overview of the methodologies for evaluating the in vitro activity of this compound against susceptible bacterial strains.
Mechanism of Action
Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and bacterial death. Its resistance to penicillinase allows it to maintain this activity against bacteria that would otherwise be resistant to other penicillins.
Data Presentation: In Vitro Susceptibility Data for Penicillinase-Resistant Penicillins
Disclaimer: Established Minimum Inhibitory Concentration (MIC) and zone diameter breakpoints specific to this compound are not currently available from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following tables provide interpretive criteria for closely related penicillinase-resistant penicillins, namely oxacillin and cloxacillin, which can serve as a reference for research purposes. These values should be used as a guide, and researchers are encouraged to establish their own internal quality control ranges for this compound.
Table 1: CLSI and EUCAST MIC Breakpoints for Oxacillin against Staphylococcus species
| Organism | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Intermediate | MIC (µg/mL) - Resistant | Source |
| Staphylococcus aureus | ≤ 2 | - | ≥ 4 | CLSI[1] |
| Staphylococcus lugdunensis | ≤ 2 | - | ≥ 4 | CLSI[1] |
| Other Staphylococcus spp. | ≤ 0.5 | - | ≥ 1 | CLSI[2] |
| Staphylococcus aureus | ≤ 2 | - | > 2 | EUCAST |
Table 2: CLSI and EUCAST Zone Diameter Breakpoints for Oxacillin (1 µg disk) against Staphylococcus species
| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant | Source |
| Staphylococcus aureus | ≥ 13 | 11-12 | ≤ 10 | CLSI[3] |
| Staphylococcus lugdunensis | ≥ 13 | 11-12 | ≤ 10 | CLSI |
| Other Staphylococcus spp. | ≥ 18 | - | ≤ 17 | CLSI[4] |
| Staphylococcus aureus | ≥ 17 | - | < 17 | EUCAST |
Table 3: Representative MIC Values for Penicillinase-Resistant Penicillins against Streptococcus species (from research)
| Organism | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Oxacillin | 0.06 - >8 | 0.5 | 4 |
| Streptococcus pyogenes | Oxacillin | ≤ 0.06 - 2 | 0.12 | 0.5 |
| Streptococcus agalactiae | Oxacillin | ≤ 0.06 - 1 | 0.12 | 0.25 |
| Viridans group streptococci | Oxacillin | ≤ 0.06 - >8 | 0.25 | 2 |
Note: Data in Table 3 is compiled from various research sources and should be considered representative rather than definitive breakpoints.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or phosphate-buffered saline) at a concentration of 1000 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound-impregnated disks (prepare in-house or source commercially if available; a standard surrogate would be a 1 µg oxacillin disk)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply the this compound (or surrogate) disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours for Staphylococcus species and 20-24 hours for Streptococcus species in an atmosphere of 5% CO2.
-
Measuring Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.
Mandatory Visualizations
Caption: Workflow for determining bacterial susceptibility to this compound.
Caption: Mechanism of action of this compound on bacterial cell walls.
References
- 1. media.beckmancoulter.com [media.beckmancoulter.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Role of Oxacillin Susceptibility Testing Strategy in Changing Scenario of mecA Positive Staphylococcus aureus Isolates (OS-MRSA) Detection - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. Rationale for FDA’s Position on Oxacillin Breakpoints for Staphylococcus | FDA [fda.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Diphenicillin Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Diphenicillin sodium. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a fundamental step in the assessment of a new antimicrobial agent's efficacy and is critical for both drug development and clinical applications.[1][4]
The protocols outlined below are based on widely accepted methods, including broth microdilution, agar dilution, and the antibiotic gradient method (E-test), and are in general alignment with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6][7] Given the limited specific literature on "this compound," these protocols provide a robust framework for its evaluation. It is, however, imperative to perform appropriate quality control and validation steps.
Overview of MIC Determination Methods
Several methods can be employed to determine the MIC of an antimicrobial agent.[1] The choice of method may depend on factors such as the number of isolates to be tested, the required level of precision, and laboratory resources.
-
Broth Microdilution: This is one of the most common methods, utilizing 96-well microtiter plates to test a range of antibiotic concentrations against a standardized bacterial inoculum.[3][8][9] It is suitable for testing multiple antibiotics simultaneously and can be automated.[8][10]
-
Agar Dilution: Considered a gold standard for susceptibility testing, this method involves incorporating the antimicrobial agent into an agar medium at various concentrations.[11][12] It is particularly useful for testing a large number of bacterial strains against a single antibiotic.[11]
-
Antibiotic Gradient Method (E-test): This method uses a plastic strip impregnated with a continuous gradient of the antibiotic.[13][14][15] The strip is placed on an inoculated agar plate, and the MIC is read where the zone of inhibition intersects the strip.[13] It provides a quantitative MIC value with relative ease of use.[16][17]
Data Presentation
All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: Broth Microdilution MIC Data for this compound
| Bacterial Strain | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| 128 | |||
| 64 | |||
| 32 | |||
| 16 | |||
| 8 | |||
| 4 | |||
| 2 | |||
| 1 | |||
| 0.5 | |||
| 0.25 | |||
| 0.125 | |||
| 0 (Growth Control) | |||
| Uninoculated (Sterility Control) |
Table 2: Agar Dilution MIC Data for this compound
| Bacterial Strain | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| 128 | |||
| 64 | |||
| 32 | |||
| 16 | |||
| 8 | |||
| 4 | |||
| 2 | |||
| 1 | |||
| 0.5 | |||
| 0.25 | |||
| 0.125 | |||
| 0 (Growth Control) |
Table 3: E-test MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | |
| Escherichia coli ATCC® 25922™ | |
| Clinical Isolate 1 | |
| Clinical Isolate 2 |
Experimental Protocols
The following are detailed protocols for the three primary MIC determination methods. Adherence to sterile techniques is paramount throughout these procedures.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.[12][18][19]
Materials:
-
This compound powder
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (18-24 hour, non-selective agar plate)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Antibiotic Dilutions in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest desired concentration of this compound (prepared in CAMHB) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
-
-
Reading and Interpretation:
Caption: Workflow for Broth Microdilution MIC Determination.
Protocol 2: Agar Dilution Method
This method involves incorporating this compound directly into the agar medium.[11][12]
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures (18-24 hour, non-selective agar plate)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.
-
For example, to prepare an agar plate with a final concentration of 16 µg/mL, add 1 mL of a 160 µg/mL antibiotic solution to 9 mL of molten agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
Caption: Workflow for Agar Dilution MIC Determination.
Protocol 3: Antibiotic Gradient Method (E-test)
This method provides a direct reading of the MIC value from a plastic strip.[13][14]
Materials:
-
This compound E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (18-24 hour, non-selective agar plate)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as previously described.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of E-test Strip:
-
Aseptically apply the this compound E-test strip to the center of the inoculated agar plate. Ensure the entire length of the strip is in contact with the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
Caption: Workflow for E-test MIC Determination.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC results.[20] Reference bacterial strains with known MIC values for penicillin-class antibiotics should be tested with each batch of experiments.
Recommended QC Strains:
-
Staphylococcus aureus ATCC® 29213™ [21]
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
The obtained MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[5][6][7]
Interpretation of Results
The determined MIC value for this compound must be interpreted in the context of established clinical breakpoints, if available.[1] These breakpoints categorize a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic.[4] For a new compound like this compound, these breakpoints will need to be established through further clinical and microbiological studies.
By following these detailed protocols, researchers can obtain reliable and reproducible MIC data for this compound, which is a crucial step in its development as a potential therapeutic agent.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. darvashco.com [darvashco.com]
- 7. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. health.maryland.gov [health.maryland.gov]
- 15. Etest - Wikipedia [en.wikipedia.org]
- 16. ETEST® | Pioneering Diagnostics [biomerieux.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Note: Cylinder-Plate Assay for Determining the Potency of Diphenicillin Sodium
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and potency determination of antibiotic compounds.
Introduction
The cylinder-plate assay, also known as the agar diffusion method, is a widely recognized microbiological assay used to determine the potency of antibiotics.[1][2][3] The principle of this assay is based on the diffusion of an antibiotic from a vertical cylinder through a solidified agar medium inoculated with a susceptible microorganism.[1][4][5] The antibiotic creates a concentration gradient in the agar, and where the concentration is sufficient to inhibit microbial growth, a clear "zone of inhibition" is formed.[6][7] The diameter of this zone is proportional to the concentration of the antibiotic, allowing for a quantitative measurement of its potency by comparing the results of a test sample to a reference standard.[6][8] This method is a standard procedure outlined in the United States Pharmacopeia (USP) under General Chapter <81> for antibiotic potency assays.[2][6]
Diphenicillin, a member of the penicillin class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This application note provides a detailed protocol for determining the potency of Diphenicillin sodium using the cylinder-plate method.
Mechanism of Action: Penicillin Antibiotics
Penicillins, including this compound, act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9][10][11] Peptidoglycan provides structural integrity to the bacterial cell wall.[10][12] By binding to and inactivating PBPs (like DD-transpeptidase), penicillins block the cross-linking of peptidoglycan chains.[9][10] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[11][12]
Figure 1: Mechanism of action for this compound.
Experimental Protocol
This protocol is a generalized procedure based on USP <81> guidelines and should be adapted based on the specific test microorganism and laboratory conditions.
1. Materials and Reagents
-
This compound Reference Standard
-
This compound Test Sample
-
Susceptible Test Microorganism (e.g., Staphylococcus aureus)
-
Antibiotic Assay Medium (e.g., Antibiotic Agar No. 1)[13]
-
Sterile Saline Solution
-
Sterile Phosphate Buffers[4]
-
Petri Dishes (glass or plastic, 100 x 20 mm, with flat bottoms)[13][14]
-
Assay Cylinders (stainless steel, porcelain, or glass; 8 mm ± 0.1 mm OD, 6 mm ± 0.1 mm ID, 10 mm ± 0.1 mm length)[4][13][14]
-
Sterile Pipettes and Tips
-
Incubator (thermostatically controlled)[4]
-
Calipers or an automated zone reader
2. Preparation of Media
-
Base Layer: Prepare the antibiotic assay medium as per the manufacturer's instructions.[13] A typical composition includes beef extract, yeast extract, peptone, dextrose, and agar.[13] Sterilize by autoclaving at 121°C for 15 minutes.[13]
-
Seed Layer: Prepare a second batch of the same medium for the seed layer.[1]
3. Preparation of Inoculum
-
Grow the test microorganism on an agar slant for 24-48 hours.[13]
-
Wash the growth from the slant using sterile saline solution.[1]
-
Dilute this suspension to a concentration that provides clear and well-defined zones of inhibition. The optimal concentration should be determined empirically.
4. Preparation of Assay Plates
-
Dispense a precise volume of the sterilized base layer medium (typically 21 mL) into each sterile Petri dish on a level surface.[1][13]
-
Allow the base layer to solidify completely.[13]
-
Cool the sterilized seed layer medium to 48-50°C. Add the prepared microbial inoculum and mix thoroughly.
-
Carefully pour a precise volume of the inoculated seed layer (typically 4 mL) over the solidified base layer, ensuring even coverage.[1][13]
-
Allow the seed layer to solidify in a level position. The plates should be used the same day they are prepared.[13]
5. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in the specified sterile buffer to create a stock solution of known concentration.
-
Standard Curve Dilutions: From the stock solution, prepare at least five serial dilutions of the standard, typically in a 1:1.25 ratio, using the appropriate buffer.[4] The median concentration (S3) should be the target concentration for the sample.
-
Sample Solution: Accurately weigh the this compound test sample and dissolve it in the same buffer to create a stock solution with an assumed potency. Dilute this solution to a final nominal concentration equal to the median concentration (S3) of the standard.[3]
6. Assay Procedure
-
Place 4 to 6 assay cylinders on the solidified agar surface of each plate, spaced evenly.[5]
-
Carefully fill each cylinder with the prepared standard dilutions and the sample solution according to a statistically sound layout.
-
Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature or under refrigeration to allow the antibiotic to diffuse into the agar.
-
Incubate the plates at the optimal temperature for the test organism (e.g., 32-35°C) for 16-18 hours.[4][14]
-
After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers or an automated zone reader.[6]
Experimental Workflow
Figure 2: Cylinder-plate assay experimental workflow.
Data Presentation and Analysis
The potency of the sample is calculated by comparing the size of the zone of inhibition it produces with the zones produced by the known concentrations of the reference standard. A standard curve is generated by plotting the logarithm of the standard concentrations against the zone diameters. The potency of the test sample can then be interpolated from this curve.
Table 1: Example Data for Zone of Inhibition
| Solution | Concentration (µg/mL) | Replicate 1 Zone (mm) | Replicate 2 Zone (mm) | Replicate 3 Zone (mm) | Average Zone (mm) |
| Standard 1 (S1) | 6.4 | ||||
| Standard 2 (S2) | 8.0 | ||||
| Standard 3 (S3) | 10.0 | ||||
| Standard 4 (S4) | 12.5 | ||||
| Standard 5 (S5) | 15.6 | ||||
| Test Sample (U3) | 10.0 (Assumed) |
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Antibiotic Potency Assays | USP Testing Services [chromakresearch.com]
- 3. drugfuture.com [drugfuture.com]
- 4. uspnf.com [uspnf.com]
- 5. micromasterlab.com [micromasterlab.com]
- 6. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 7. google.com [google.com]
- 8. Microbiological Assay of Antibiotics – JC Analytical [jcanalytical.co.uk]
- 9. Penicillin - Wikipedia [en.wikipedia.org]
- 10. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is Penicillin G Sodium used for? [synapse.patsnap.com]
- 12. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]
- 13. grosseron.com [grosseron.com]
- 14. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols for Turbidimetric Bioassay of Penicillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The turbidimetric bioassay is a fundamental microbiological method used to determine the potency of antibiotics, including penicillin and its derivatives.[1][2] The principle is based on the inhibition of microbial growth in a liquid medium containing the antibiotic.[2] The extent of growth, measured as turbidity, is inversely proportional to the concentration of the antibiotic.[3] This method is valued for its ability to measure the true bioactivity of the antibiotic, which chemical methods like HPLC cannot provide.[4][5]
Turbidimetric assays are generally more accurate and precise than agar diffusion methods and are well-suited for quality control in pharmaceutical manufacturing, stability studies, and research settings to quantify the potency of new or existing penicillin derivatives.[1][5] The use of a microplate reader system can significantly enhance throughput, allowing for simultaneous analysis of numerous samples.[3]
Key Applications:
-
Potency Determination: Quantifying the biological activity (in International Units or µg/mg) of bulk penicillin powders and finished pharmaceutical products.[4][6]
-
Quality Control: Ensuring that manufactured lots of penicillin derivatives meet potency specifications.[5]
-
Stability Testing: Assessing the loss of antibiotic activity over time under various storage conditions.
-
Pharmacokinetic Studies: Measuring antibiotic concentrations in biological fluids.
-
Screening: Evaluating the efficacy of newly synthesized penicillin analogues.
Principle of the Assay
The assay measures the inhibition of growth of a susceptible microorganism in a liquid culture medium. A standardized inoculum of a test organism, typically Staphylococcus aureus, is introduced into a series of tubes or microplate wells containing the culture medium and varying concentrations of a penicillin standard and the test sample.[4][7] After an incubation period, the microbial growth is stopped, and the resulting turbidity is measured using a spectrophotometer or microplate reader.[3][7] By comparing the turbidity produced by the unknown sample to that of a standard curve generated from known concentrations of a reference standard, the potency of the sample can be accurately calculated.[8]
Experimental Protocols
Materials and Reagents
-
Test Organism: Staphylococcus aureus (e.g., ATCC 29737, ATCC 26923).[2][4]
-
Culture Media: Tryptic Soy Broth (TSB) or other suitable antibiotic assay medium.[4] Tryptic Soy Agar (TSA) for maintaining stock cultures.
-
Reference Standard: Penicillin G or a specific derivative reference standard with known potency.
-
Test Samples: Penicillin derivatives to be assayed.
-
Phosphate Buffer: Sterile, pH 6.0.
-
Saline Solution: Sterile, 0.9% NaCl.
-
Formaldehyde Solution (optional): To stop bacterial growth post-incubation.[7]
-
Equipment:
Preparation of Inoculum
-
Stock Culture: Maintain the S. aureus strain on TSA slants, stored at 2-8°C. Subculture monthly.
-
Working Culture: Inoculate a tube of TSB with a loopful of bacteria from the stock culture. Incubate for 16-18 hours at 32-35°C.[2]
-
Inoculum Standardization: Dilute the overnight culture with sterile saline. Adjust the turbidity to a standardized absorbance reading. The goal is to achieve a final concentration in the assay tubes that allows for robust growth in the negative control while being sensitive to the antibiotic. A typical starting point is to dilute the stock to achieve a 1:25 suspension, and then use 0.1-1.0 mL of this per 100 mL of assay medium.[2]
Preparation of Standard and Sample Solutions
-
Stock Solutions: Accurately weigh the penicillin reference standard and test samples. Dissolve in sterile phosphate buffer to create concentrated stock solutions (e.g., 1000 µg/mL).
-
Working Solutions (Standard Curve): Perform a serial dilution of the reference stock solution to create a range of at least five concentrations. The concentration range should be selected to produce a linear dose-response curve. For many penicillin derivatives, a range between 2.0 and 8.0 µg/mL is effective.[4]
-
Test Solutions: Dilute the test sample stock solution to an expected concentration that falls within the middle of the standard curve range.
Assay Procedure (Tube or Microplate Method)
-
Assay Setup: Prepare sets of sterile tubes or microplate wells for the blank, controls, standards, and test samples.
-
Dispensing:
-
Add 1.0 mL of each standard and sample concentration to their respective tubes/wells.[7]
-
Add 9.0 mL of the inoculated assay medium to each tube/well.[7]
-
Blank: A tube/well containing uninoculated medium.
-
Negative Control: A tube/well containing inoculated medium but no antibiotic, to represent maximum growth.
-
-
Incubation: Incubate all tubes/plates at a constant temperature (e.g., 32-35°C) for a defined period, typically 3-5 hours.[2][8] The incubation must be precisely timed as turbidity changes rapidly.
-
Stopping Growth: (Optional but recommended for consistency) Add a small volume (e.g., 0.5 mL) of formaldehyde solution to each tube/well to terminate bacterial growth.[7]
-
Turbidity Measurement: Set the spectrophotometer to a suitable wavelength (e.g., 530 nm).[7] Zero the instrument using the blank. Measure and record the absorbance of each standard, control, and sample.
Data Analysis and Potency Calculation
-
Standard Curve: Plot the absorbance values of the standards against the logarithm of their concentrations. A valid assay should yield a linear relationship with a high correlation coefficient (r ≥ 0.99).[4]
-
Potency Calculation: Use linear regression analysis to determine the equation of the line (y = mx + c).
-
Interpolate the absorbance values of the test samples onto the standard curve to determine their concentration.
-
Calculate the final potency of the sample, accounting for all dilution factors, and express it in appropriate units (e.g., µg/mg or IU/mg).
Data Presentation
The following tables represent example data for a turbidimetric bioassay of two penicillin derivatives against a Penicillin G reference standard.
Table 1: Standard Curve Data for Penicillin G
| Standard Concentration (µg/mL) | Log10 Concentration | Absorbance (530 nm) - Replicate 1 | Absorbance (530 nm) - Replicate 2 | Mean Absorbance |
| 0.0 (Control) | N/A | 0.955 | 0.961 | 0.958 |
| 2.0 | 0.301 | 0.752 | 0.748 | 0.750 |
| 3.0 | 0.477 | 0.610 | 0.618 | 0.614 |
| 4.5 | 0.653 | 0.475 | 0.481 | 0.478 |
| 6.75 | 0.829 | 0.330 | 0.336 | 0.333 |
| 10.125 | 1.005 | 0.198 | 0.192 | 0.195 |
Table 2: Potency Determination of Test Samples
| Test Sample | Sample Dilution Factor | Mean Absorbance (530 nm) | Interpolated Conc. (µg/mL) from Standard Curve | Calculated Potency (µg/mg) |
| Ampicillin | 1000x | 0.552 | 3.65 | 912.5 |
| Amoxicillin | 1000x | 0.515 | 4.08 | 1020.0 |
Note: Data are for illustrative purposes only.
Visualizations
Mechanism of Action
Penicillins are β-lactam antibiotics that inhibit bacterial cell wall synthesis. They act by acylating the active site of transpeptidases (also known as Penicillin-Binding Proteins or PBPs), enzymes essential for cross-linking peptidoglycan strands. This inhibition weakens the cell wall, leading to cell lysis and bacterial death.
Caption: Penicillin's mechanism of action: inhibition of transpeptidase.
Experimental Workflow
The workflow for a turbidimetric bioassay involves preparing the necessary biological and chemical components, performing the assay, and analyzing the resulting data to determine antibiotic potency.
Caption: Workflow for the turbidimetric bioassay of penicillin.
References
- 1. Some principles of microbiological turbidimetric assays of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. scielo.br [scielo.br]
- 4. Development and validation of a rapid turbidimetric assay to determine the potency of ampicillin sodium in powder for injectable solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLA 3.0 – Software for Biostatistical Analysis: Turbidimetric assays with PLA 3.0 [bioassay.de]
- 7. m.youtube.com [m.youtube.com]
- 8. documentsdelivered.com [documentsdelivered.com]
Application Notes and Protocols for Penicillin G Sodium in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of Penicillin G sodium, a common beta-lactam antibiotic, in mammalian cell culture. While the term "Diphenicillin sodium" is not standard, it is presumed to refer to a common penicillin salt used in research settings. Penicillin is frequently used in combination with streptomycin to prevent bacterial contamination in cell cultures.[1][2][3] This document outlines its effects on cellular processes, provides detailed experimental protocols, and summarizes key quantitative data from relevant studies. Although primarily used for its antibacterial properties, recent studies have highlighted its potential immunomodulatory effects and impact on gene expression in cultured cells.[1][4]
Mechanism of Action
Penicillin G is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs).[5] This action disrupts the integrity of the peptidoglycan layer, leading to bacterial cell death.[5] In mammalian cell culture, its primary role is to prevent the growth of gram-positive bacteria.[3] Streptomycin, an aminoglycoside often used in conjunction with penicillin, inhibits protein synthesis in bacteria, providing broad-spectrum protection against both gram-positive and gram-negative bacteria.[3][6]
Effects on Mammalian Cells
While effective against bacteria, it is crucial to recognize that penicillin can have off-target effects on mammalian cells. Studies have shown that the commonly used Penicillin-Streptomycin (PenStrep) solution can alter gene expression and cellular signaling pathways.[1]
Immunomodulatory Effects on T-Cells
A study on human peripheral blood mononuclear cells (PBMCs) demonstrated that Penicillin G sodium can modulate T-cell differentiation and cytokine expression.[4] Key findings from this research are summarized below.
Table 1: Effect of Penicillin G Sodium on T-Cell Transcription Factors and Cytokines
| Gene | Incubation Time | Effect | Significance (p-value) |
| T-bet | 72 hours | Significant Reduction | p = 0.031[4] |
| IFN-γ | Not specified | Decreased Levels | p = 0.001[4] |
| IL-17A | Not specified | Decreased Levels | p ≤ 0.05[4] |
| GATA3 | 72 hours | Downregulated | p = 0.035[4] |
| RORγt | Not specified | No Significant Change | Not specified[4] |
Data extracted from a study on human PBMCs cultured with 120 µg/ml of Penicillin G sodium.[4]
Gene Expression Changes in HepG2 Cells
Research on the HepG2 human liver cell line revealed that PenStrep treatment can significantly alter gene expression. A total of 209 genes were identified as being responsive to PenStrep.[1] Pathway analysis of these genes showed enrichment in "xenobiotic metabolism signaling" and "PXR/RXR activation" pathways.[1] Furthermore, ChIP-seq analysis identified 9,514 H3K27ac peaks that were responsive to PenStrep, suggesting widespread changes in gene regulation.[1] These findings underscore the importance of considering the potential confounding effects of antibiotics in cell culture experiments.[1]
Experimental Protocols
Protocol 1: Preparation and Use of Penicillin-Streptomycin Solution in Cell Culture
This protocol describes the standard procedure for supplementing cell culture media with a Penicillin-Streptomycin solution.
Materials:
-
Penicillin-Streptomycin solution (commonly 100x, containing 10,000 U/mL of penicillin and 10,000 µg/mL of streptomycin)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes
-
Sterile conical tubes
-
Cell culture flasks or plates
-
Mammalian cell line of interest
Procedure:
-
Thaw the frozen Penicillin-Streptomycin solution at room temperature or in a 37°C water bath.
-
Aseptically add the Penicillin-Streptomycin solution to the complete cell culture medium to achieve a 1x final concentration. For a 100x stock solution, add 5 mL to 500 mL of medium.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
Use the supplemented medium for routine cell culture, including seeding, subculturing, and maintenance.
-
For most cell lines, the recommended working concentration is 100 U/mL of penicillin and 100 µg/mL of streptomycin.[3]
Workflow for Preparing Supplemented Cell Culture Medium
Caption: Workflow for preparing 1x Penicillin-Streptomycin supplemented medium.
Protocol 2: Investigating the Immunomodulatory Effects of Penicillin G Sodium on PBMCs
This protocol is adapted from a study investigating the effects of Penicillin G on T-cell differentiation.[4]
Materials:
-
Ficoll-Hypaque density gradient medium
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Penicillin G sodium
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
96-well cell culture plates
-
Human peripheral blood
-
Reagents and equipment for quantitative real-time PCR (qRT-PCR)
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Hypaque density gradient centrifugation.[4]
-
Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in a final volume of 200 µL.[4]
-
Prepare the following experimental groups in triplicate:
-
Unstimulated control (PBMCs in medium only)
-
Stimulated control (PBMCs with anti-CD3 and anti-CD28 antibodies)
-
Experimental group (PBMCs with anti-CD3, anti-CD28, and 120 µg/mL Penicillin G sodium)[4]
-
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24, 48, and 72 hours.[4]
-
At each time point, harvest the cells and extract total RNA.
-
Perform qRT-PCR to analyze the gene expression levels of T-bet, IFN-γ, IL-17A, GATA3, and RORγt.
-
Normalize the expression data to a suitable housekeeping gene and compare the relative expression levels between the different groups.
Experimental Workflow for PBMC Treatment and Analysis
References
- 1. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 3. gulhanemedj.org [gulhanemedj.org]
- 4. Effects of crystalline penicillin G sodium on human T-cells differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. abo.com.pl [abo.com.pl]
Application Notes and Protocols: Diphenicillin Sodium Spectrum of Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenicillin sodium is a member of the penicillin class of antibiotics. As with other penicillins, its antibacterial activity stems from the inhibition of bacterial cell wall synthesis. This document provides a detailed overview of the analysis of this compound's spectrum of activity, including its mechanism of action and standardized protocols for its evaluation. While specific quantitative data for this compound is not extensively available in public literature, the methodologies described herein are standard for assessing the antibacterial spectrum of penicillin-class antibiotics.
Penicillins, as a group, are effective against a wide range of bacteria, although individual members of the class have varying spectra of activity. They are generally more effective against Gram-positive bacteria due to the structure of their cell walls.[1] The core mechanism involves the binding of the β-lactam ring of the penicillin molecule to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3] This inhibition leads to a compromised cell wall and ultimately results in bacterial cell lysis and death.[4][5]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for this compound, like other β-lactam antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2]
-
Targeting Penicillin-Binding Proteins (PBPs): The antibiotic targets and covalently binds to PBPs, which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands.[3]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis.[5]
-
Cell Wall Degradation: The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a weakened cell wall.[3]
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4]
Caption: Mechanism of action of this compound.
Spectrum of Activity
The spectrum of activity for a specific penicillin is determined by its effectiveness against a range of microorganisms. While detailed quantitative data for this compound is sparse, penicillins are generally active against Gram-positive cocci and rods.[1] Some penicillins also show activity against Gram-negative cocci and certain anaerobes.[1] For penicillins like dicloxacillin, which are penicillinase-resistant, the spectrum is primarily focused on Gram-positive bacteria, including strains of staphylococci that produce beta-lactamase.[4][6]
Table 1: Representative Antibacterial Spectrum for Penicillin-Class Antibiotics
| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL)* | Notes |
| Staphylococcus aureus | Positive | 0.12 - 2 | Penicillinase-producing strains may show resistance to non-resistant penicillins. |
| Streptococcus pneumoniae | Positive | ≤0.06 - 2 | A key target for many penicillins.[7] |
| Streptococcus pyogenes | Positive | ≤0.12 | Generally highly susceptible to penicillin. |
| Enterococcus faecalis | Positive | 1 - 16 | Often requires combination therapy for bactericidal effect. |
| Neisseria meningitidis | Negative | ≤0.06 - 1 | An example of a susceptible Gram-negative coccus.[8] |
| Escherichia coli | Negative | >32 | Often resistant due to the outer membrane and/or β-lactamase production. |
| Pseudomonas aeruginosa | Negative | >128 | Typically resistant to many standard penicillins. |
*Note: These are representative MIC ranges for the penicillin class and may not reflect the specific activity of this compound. Actual MIC values must be determined experimentally.
Experimental Protocols
The following are standard protocols for determining the in vitro spectrum of activity of an antibiotic like this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive and negative growth controls
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate to achieve a range of desired concentrations.
-
Inoculate Plates: Dilute the standardized bacterial inoculum in CAMHB and add to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing only inoculated broth (no antibiotic).
-
Negative Control: Wells containing only uninoculated broth.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Dilution for MIC Determination
This method involves incorporating the antibiotic into agar plates at various concentrations.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicator (e.g., Steers replicator)
Procedure:
-
Prepare Antibiotic-Agar Plates: Add appropriate volumes of the this compound stock solution to molten MHA to create a series of plates with decreasing concentrations of the antibiotic. Pour the agar into petri dishes and allow to solidify.
-
Prepare Inoculum: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculate Plates: Using an inoculum replicator, spot the bacterial suspensions onto the surface of the agar plates, from the lowest to the highest antibiotic concentration. Include a growth control plate with no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria on the agar surface.
Conclusion
The analysis of this compound's spectrum of activity relies on established in vitro susceptibility testing methods. While specific data for this compound is limited, the provided protocols for broth microdilution and agar dilution are the standard for determining the MIC of any penicillin-class antibiotic. Understanding the general mechanism of action of penicillins provides a strong framework for interpreting the results of such assays. For definitive characterization of this compound, it is imperative to perform these experimental protocols against a broad and diverse panel of clinically relevant bacterial isolates.
References
- 1. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 4. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dicloxacillin Sodium Capsules USP Rx only [dailymed.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Handling Penicillin G Sodium Powder
These notes are intended for researchers, scientists, and drug development professionals. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using and to follow all applicable institutional and national safety regulations.
Introduction
Penicillin G sodium is a widely used β-lactam antibiotic in research and development. It is a white, odorless powder that is soluble in water.[1] Proper handling and storage are essential to ensure the integrity of the compound and the safety of laboratory personnel. These application notes provide detailed protocols for the safe handling, storage, and preparation of Penicillin G Sodium solutions.
Safety Precautions and Personal Protective Equipment (PPE)
Penicillin G sodium may cause allergic skin reactions and, in some individuals, allergy or asthma symptoms if inhaled.[1][2] Therefore, adherence to strict safety protocols is mandatory.
2.1 Engineering Controls:
-
Work with Penicillin G sodium powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[3][4]
2.2 Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves for any damage before use.[3][5]
-
Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[3][5]
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1][4][5]
2.3 Hygiene Measures:
-
Avoid eating, drinking, or smoking in the laboratory.[3]
-
Wash hands thoroughly with soap and water after handling the powder and before leaving the laboratory.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for Penicillin G Sodium.
Table 1: Physical and Chemical Properties
| Property | Value |
| Appearance | White powder |
| Odor | Odorless |
| Solubility in Water | 100 mg/mL |
| Chemical Stability | Stable under normal conditions |
Table 2: Storage and Stability of Penicillin G Sodium Powder and Solutions
| Form | Storage Temperature | Shelf Life/Stability |
| Dry Powder | Room Temperature | Indefinite, if stored properly in a dry, well-ventilated place away from direct sunlight and heat.[1][6] |
| Reconstituted | 2°C to 8°C | Sterile constituted solution may be kept for 3 days without significant loss of potency.[7] Solutions stored at 2-8°C are stable for up to 1 week.[6] |
| Solution | -20°C | Solutions can be stored for extended periods.[6] |
| Solution | 37°C | Solutions are stable for 3 days.[6] |
| Diluted in | 5°C | Diluted in 0.9% sodium chloride or 5% dextrose, solutions of 2,500 and 50,000 units/mL are physically and chemically stable for at least 21 days.[8] |
| PVC bags |
Experimental Protocols
4.1 Protocol for Handling and Weighing Penicillin G Sodium Powder
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Use a weigh boat or appropriate container to weigh the desired amount of Penicillin G sodium powder.
-
Handle the container with care to avoid creating dust.
-
Close the primary container of Penicillin G sodium powder tightly after use.
-
-
Cleanup:
-
Carefully wipe down the balance and surrounding area with a damp cloth to remove any residual powder.
-
Dispose of the weigh boat and any contaminated materials in a sealed bag according to institutional guidelines for chemical waste.[1]
-
Wash hands thoroughly.
-
4.2 Protocol for Preparation of a Stock Solution (e.g., 100 mg/mL)
-
Preparation: Perform this procedure in a chemical fume hood. Assemble all necessary materials: Penicillin G sodium powder, sterile water for injection (or other suitable solvent), sterile conical tubes, and sterile filter sterilization unit (e.g., 0.22 µm filter).
-
Reconstitution:
-
Loosen the Penicillin G sodium powder in its container.[7]
-
Aseptically add the required volume of sterile water to the powder to achieve a final concentration of 100 mg/mL.
-
Hold the vial horizontally and rotate it while slowly adding the diluent against the wall of the vial to facilitate dissolution.[7]
-
Shake the vial vigorously until the powder is completely dissolved.[7]
-
-
Sterilization:
-
Draw the reconstituted solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile conical tube or other appropriate storage vessel.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[6] For short-term use (up to one week), solutions can be stored at 2-8°C.[6]
-
Visualizations
Diagram 1: Workflow for Safe Handling of Penicillin G Sodium Powder
Caption: Workflow for the safe handling and weighing of Penicillin G sodium powder.
Diagram 2: Protocol for Penicillin G Sodium Stock Solution Preparation
Caption: Step-by-step protocol for preparing a sterile stock solution of Penicillin G sodium.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.fi [fishersci.fi]
- 4. fishersci.com [fishersci.com]
- 5. cvear.com [cvear.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Penicillin G Sodium for Injection, USP 5,000,000 Units (5 million units) [dailymed.nlm.nih.gov]
- 8. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diphenicillin Sodium Aqueous Stability
Disclaimer: Specific stability data for diphenicillin sodium is limited in publicly available literature. The following information is based on established principles and data from closely related penicillin compounds, such as Penicillin G sodium. Researchers should always perform their own stability studies for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What is the primary cause?
A1: The most common cause of potency loss in aqueous solutions of penicillins, including this compound, is the hydrolytic cleavage of the β-lactam ring. This process is often accelerated by factors such as pH, temperature, and the presence of certain buffer species. The degradation of Penicillin G in aqueous solution, a closely related compound, begins with the opening of the β-lactam ring to form penicillenic acid, which is an inactive intermediate for a broad range of other degradation products.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: For many penicillins, maximum stability in aqueous solutions is achieved in the neutral pH range, typically between 6.5 and 7.5.[1] For Penicillin G sodium, a V-shaped curve is observed when plotting the degradation rate constant against pH, with the minimum degradation occurring around pH 7.0. Both acidic and alkaline conditions significantly increase the rate of degradation.
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature is a critical factor in the stability of penicillin solutions. As with most chemical reactions, an increase in temperature accelerates the degradation of this compound. For Penicillin G, there is a clear correlation between increased temperature and a faster decrease in stability.[1] Therefore, it is crucial to store stock solutions and experimental preparations at recommended low temperatures to minimize degradation.
Q4: Can I freeze my this compound stock solutions for long-term storage?
A4: Freezing can be an effective method for the long-term storage of penicillin solutions. Studies on Penicillin G sodium have shown that solutions can be stable for extended periods when frozen. For instance, at -20°C, Penicillin G sodium solutions have been reported to lose not more than 1% of their potency over a month.
Q5: I've observed a precipitate forming in my this compound solution. What could be the cause?
A5: Precipitation in a this compound solution can occur for several reasons. It may be due to the formation of less soluble degradation products over time. Another possibility is that the solubility limit of this compound has been exceeded in the chosen solvent or at a particular temperature. It is also important to consider potential interactions with other components in the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of biological activity | Hydrolysis of the β-lactam ring due to suboptimal pH. | Ensure the pH of the solution is maintained in the neutral range (pH 6.5-7.5) using a suitable buffer system. |
| Elevated storage or experimental temperature. | Prepare solutions fresh and store them at refrigerated temperatures (2-8 °C) or frozen for longer-term storage. Avoid repeated freeze-thaw cycles. | |
| Visible precipitation in the solution | Exceeded solubility limit. | Consult the solubility data for this compound in your specific solvent. You may need to prepare a more dilute solution. |
| Formation of insoluble degradation products. | This is an indication of significant degradation. The solution should be discarded and a fresh one prepared under optimal stability conditions. | |
| Interaction with other solution components. | Review the composition of your aqueous solution for any components that may react with or reduce the solubility of this compound. | |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment or validate the stability of your working solution over the time course of your assay. |
| Inaccurate initial concentration due to degradation of stock solution. | Regularly check the potency of your stock solutions, especially if they are not freshly prepared. |
Data Summary
Table 1: Factors Affecting the Stability of Penicillin G Sodium in Aqueous Solution (Analogous to this compound)
| Factor | Effect on Stability | Optimal Condition |
| pH | Significant impact; degradation is catalyzed by both H+ and OH- ions. | Neutral pH (6.5 - 7.5) |
| Temperature | Higher temperatures accelerate degradation. | Low temperatures (refrigerated or frozen) |
| Buffer Type | Certain buffers can influence the degradation rate. | Citrate buffers have been shown to improve the stability of Penicillin G sodium. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
-
Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a suitable sterile, aqueous solvent (e.g., sterile water for injection, phosphate-buffered saline).
-
Ensure the pH of the final solution is adjusted to the neutral range (6.5-7.5) if necessary, using a minimal amount of a suitable buffer.
-
-
Storage:
-
For short-term storage (up to 24 hours), store the solution at 2-8 °C.
-
For long-term storage, aliquot the stock solution into single-use vials and store at -20 °C or below. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability Testing of this compound in an Aqueous Solution using HPLC
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration in the aqueous medium of interest.
-
Divide the solution into multiple aliquots and store them under different conditions (e.g., different temperatures, pH values).
-
-
HPLC Analysis:
-
At specified time points, withdraw an aliquot from each storage condition.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is commonly used for penicillin analysis.
-
The mobile phase composition will need to be optimized for this compound but often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the initial concentration remaining over time to determine the degradation rate.
-
Visualizations
References
Technical Support Center: In Vitro Degradation of Penicillin Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation of penicillin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for penicillin compounds in vitro?
A1: Penicillin compounds primarily degrade in vitro through two main pathways:
-
Hydrolytic Degradation: This involves the cleavage of the β-lactam ring, which is susceptible to both acidic and alkaline conditions.
-
Acid-Catalyzed Hydrolysis: In acidic environments, the β-lactam ring opens, leading to the formation of inactive degradation products such as penillic acid.
-
Alkaline-Catalyzed Hydrolysis: In basic conditions, the β-lactam ring is also cleaved, primarily forming penicilloic acid.[1]
-
-
Enzymatic Degradation: This is predominantly mediated by β-lactamase enzymes, which are produced by various bacteria. These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[2]
Q2: What are the major degradation products of penicillin G?
A2: The major degradation products of penicillin G identified in vitro include penicilloic acid, penilloic acid, and penillic acid.[3] Under acidic conditions, penillic acid is a common product, while penicilloic acid is the primary product of alkaline and β-lactamase-mediated hydrolysis.
Q3: What are the optimal storage conditions to minimize in vitro degradation of penicillin solutions?
A3: To minimize degradation, penicillin G solutions should be kept at a pH between 6.0 and 7.0.[4] Stability is also temperature-dependent, with degradation rates increasing at higher temperatures. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[5]
Q4: How can I monitor the degradation of penicillin in my experiment?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring penicillin degradation.[3][6] A reversed-phase C18 column is typically used with a UV detector. The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol.[3][7] By analyzing samples at different time points, you can quantify the decrease in the parent penicillin peak and the appearance of degradation product peaks.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions between the analyte and the column's stationary phase (e.g., with residual silanol groups).[8] - Column overload.[8] - Inappropriate mobile phase pH. | - Adjust the mobile phase pH to suppress the ionization of silanol groups (typically a lower pH). - Reduce the sample concentration or injection volume.[8] - Use a column with end-capping to minimize silanol interactions. - Ensure the mobile phase buffer has sufficient ionic strength. |
| Poor Resolution Between Peaks | - Inadequate separation efficiency of the column. - Mobile phase composition is not optimal. - Flow rate is too high. | - Use a column with a smaller particle size or a longer length. - Optimize the mobile phase composition (e.g., adjust the organic solvent to buffer ratio). - Reduce the flow rate to increase the interaction time with the stationary phase. |
| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or the HPLC system.[8] - Carryover from a previous injection. | - Use fresh, high-purity HPLC-grade solvents and reagents.[8] - Implement a thorough needle wash protocol between injections. - Run blank injections with the mobile phase to identify the source of contamination. |
| Baseline Drift or Noise | - Fluctuations in detector temperature or lamp intensity. - Incomplete mobile phase mixing or degassing. - Contaminated flow path. | - Allow the HPLC system and detector to equilibrate to a stable temperature. - Ensure the mobile phase is properly degassed. - Flush the system with a strong solvent to remove any contaminants. |
Unexpected Degradation Results
| Problem | Possible Causes | Solutions |
| Faster than expected degradation | - Incorrect pH of the buffer solution. - Higher than intended incubation temperature. - Presence of contaminating metal ions that can catalyze degradation. - Microbial contamination (e.g., bacteria producing β-lactamases). | - Verify the pH of all solutions using a calibrated pH meter. - Monitor the incubation temperature closely with a calibrated thermometer. - Use high-purity water and reagents to prepare buffers. - Filter-sterilize all solutions and work under aseptic conditions if microbial contamination is suspected. |
| Slower than expected degradation | - Incorrect buffer composition or pH. - Lower than intended incubation temperature. - Inactive enzyme (in the case of enzymatic degradation studies). | - Prepare fresh buffers and confirm their pH. - Ensure the incubator or water bath is functioning correctly and maintaining the set temperature. - Verify the activity of the β-lactamase enzyme using a standard substrate like nitrocefin before starting the experiment. |
| Inconsistent results between replicates | - Inaccurate pipetting of penicillin, buffer, or enzyme. - Non-homogenous sample solution. - Fluctuations in experimental conditions (e.g., temperature, pH). | - Use calibrated pipettes and ensure proper pipetting technique. - Thoroughly mix all solutions before taking aliquots. - Maintain strict control over all experimental parameters for all replicates. |
Quantitative Data Summary
Table 1: Effect of Temperature on Penicillin G Degradation
| Temperature (°C) | Degradation (%) | Time | Reference |
| 20 | 38 | 24 h | [5] |
| 37 | 50 | 24 h | [5] |
| 56 | 66 | 3 h | [5] |
Table 2: Degradation of Penicillin G by Immobilized β-lactamase
| Time | Degradation (%) | Reference |
| 30 min | 7 | [9] |
| 60 min | 12 | [9] |
| 2 hours | 26 | [9] |
| 5 hours | 83 | [9] |
| 24 hours | 98 | [9] |
Experimental Protocols
Protocol 1: HPLC Analysis of Penicillin G and its Degradation Products
Objective: To quantify the concentration of Penicillin G and its primary degradation products over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Penicillin G standard
-
Standards for degradation products (e.g., penicilloic acid, penilloic acid)
-
HPLC-grade acetonitrile or methanol
-
Potassium phosphate monobasic
-
Phosphoric acid
-
High-purity water
Method:
-
Mobile Phase Preparation: Prepare a 0.004 M potassium phosphate buffer. Adjust the pH to 4.5 with phosphoric acid. The mobile phase is a 50:50 (v/v) mixture of this buffer and methanol.[3] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare stock solutions of penicillin G and its degradation products in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Analysis: At each time point of your degradation study, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by adding a strong acid or organic solvent). Centrifuge or filter the sample to remove any precipitates. Inject the supernatant into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to penicillin G and its degradation products by comparing their retention times and peak areas to the standards.
Protocol 2: In Vitro Enzymatic Degradation of Penicillin G using β-Lactamase
Objective: To determine the rate of penicillin G degradation by β-lactamase.
Materials:
-
Penicillin G
-
β-lactamase enzyme
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Ethyl acetate
-
HPLC system (as described in Protocol 1)
-
Incubator or water bath set to 28°C
Method:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 0.5 µM β-lactamase in 0.1 M sodium phosphate buffer (pH 7.4).[7]
-
Initiate Reaction: Add penicillin G to the reaction mixture to a final concentration of 250 µM.[7] The total reaction volume should be 250 µL.[7]
-
Incubation: Incubate the reaction mixture at 28°C.[7]
-
Time Points: At predetermined time intervals, stop the reaction by adding an equal volume (250 µL) of ethyl acetate.[7]
-
Extraction: Vortex the tube vigorously and then centrifuge to separate the aqueous and organic layers. The degradation products will be in the aqueous layer.
-
Analysis: Analyze the aqueous layer using the HPLC method described in Protocol 1 to quantify the remaining penicillin G and the formed degradation products.
Visualizations
Caption: Primary degradation pathways of penicillin in vitro.
Caption: Experimental workflow for studying penicillin degradation.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. cetjournal.it [cetjournal.it]
improving the solubility of Diphenicillin sodium for experiments
Technical Support Center: Diphenicillin Sodium Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
For initial experiments, sterile, deionized water is the recommended solvent for creating stock solutions of this compound. As a sodium salt of a penicillin derivative, it is expected to have good solubility in aqueous solutions. If you encounter solubility issues, consider using a buffered solution, such as phosphate-buffered saline (PBS) at a physiological pH.
Q2: How can I improve the solubility of this compound if it precipitates in my media?
Precipitation in cell culture media or other complex biological fluids can occur due to interactions with salts or proteins. To mitigate this, consider the following:
-
Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it into your experimental media.
-
Ensure the final concentration of the organic solvent (if used) is not toxic to your cells and does not exceed 0.5%.
-
Perform a serial dilution of the stock solution directly into the media with gentle vortexing.
Q3: Can I heat the solution to increase the solubility of this compound?
Gentle warming can be a method to increase the solubility of many compounds. However, for a penicillin derivative like this compound, excessive heat may lead to degradation. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. It is crucial to test the stability of the compound under these conditions.
Troubleshooting Guide
Issue: this compound is not fully dissolving in water.
-
Initial Steps:
-
Ensure you are using high-purity, sterile water.
-
Try gentle agitation, such as vortexing for 30-60 seconds or sonicating in a water bath for 2-5 minutes.
-
-
Advanced Troubleshooting:
-
Adjust the pH of the solution. As a sodium salt of a weakly acidic parent compound, slightly alkaline conditions (pH 7.5-8.5) may improve solubility. Add a small amount of a dilute base like NaOH dropwise while monitoring the pH.
-
If aqueous solubility remains a challenge, consider using a co-solvent system. A common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then slowly add the aqueous buffer to the desired final volume.
-
Issue: The prepared this compound solution is cloudy or hazy.
-
Possible Causes & Solutions:
-
Incomplete Dissolution: The cloudiness may be due to fine, undissolved particles. Try the methods described above, such as sonication or gentle warming.
-
Contamination: The water or container may be contaminated. Use fresh, sterile, high-purity water and clean glassware.
-
Precipitation: The compound may be precipitating out of solution. This could be due to the concentration being above its solubility limit in that specific solvent or at that temperature. Try preparing a more dilute solution.
-
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature (20-25°C).
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | > 100 | > 225 | Freely soluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | > 100 | > 225 | Freely soluble, recommended for physiological experiments. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 112 | Soluble. Can be used to prepare concentrated stock solutions. |
| Ethanol (95%) | ~ 10 | ~ 22.5 | Sparingly soluble. |
| Acetone | < 1 | < 2.25 | Insoluble. |
| Chloroform | < 1 | < 2.25 | Insoluble. |
Note: Molar solubility is estimated based on a hypothetical molecular weight for this compound.
Experimental Protocols
Protocol for Preparing a 100 mg/mL Stock Solution of this compound in Sterile Water
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile conical tube.
-
Add a small amount of sterile, deionized water to the tube to create a slurry.
-
Gradually add more water up to the final desired volume while vortexing intermittently to aid dissolution.
-
Once the powder is fully dissolved and the solution is clear, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the manufacturer.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
troubleshooting inconsistent results in Diphenicillin sodium assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Diphenicillin sodium assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in antibiotic potency assays?
A1: Inconsistent results in antibiotic potency assays, such as those for this compound, can stem from several factors. For microbiological assays, key variables include the concentration and age of the inoculum, the homogeneity and pH of the agar medium, incubation temperature, and the precise dosage of the antibiotic applied.[1][2][3] For chemical assays like High-Performance Liquid Chromatography (HPLC), variability can be introduced through inconsistencies in mobile phase preparation, column temperature fluctuations, and imprecise injection volumes.[4][5]
Q2: How does the stability of this compound affect assay results?
A2: this compound, a beta-lactam antibiotic, is susceptible to degradation, primarily through the opening of the β-lactam ring, which inactivates its antimicrobial activity.[6][7] This degradation can be accelerated by factors such as improper pH (penicillins are generally more stable in neutral buffered solutions), elevated temperatures, and the presence of certain solvents.[6] If samples are not handled and stored correctly, the measured potency may be artificially low due to degradation of the active compound before or during analysis.[6][8]
Q3: Can I use HPLC to determine the biological activity of this compound?
A3: While HPLC is a precise method for determining the purity and concentration of a chemical compound, it does not directly measure biological activity.[9][10] An HPLC assay quantifies the amount of intact this compound present but cannot confirm its ability to inhibit microbial growth. Microbiological assays are considered the gold standard for determining the biological potency of an antibiotic because they measure this inhibitory effect directly.[9][10] Therefore, it is often recommended to use both chemical and biological methods in parallel for a comprehensive assessment.[2]
Q4: What are the key differences between a cylinder-plate assay and a turbidimetric assay?
A4: Both are microbiological methods for determining antibiotic potency.
-
Cylinder-Plate (or Agar Diffusion) Assay: This method involves placing solutions of the antibiotic onto an agar plate seeded with a susceptible microorganism. The antibiotic diffuses into the agar, creating a circular zone where bacterial growth is inhibited.[9][11] The size of this "zone of inhibition" is proportional to the antibiotic's concentration and potency.[12]
-
Turbidimetric (or Broth Dilution) Assay: In this method, the antibiotic is added to a liquid broth culture of the microorganism.[9][13] The potency is determined by measuring the turbidity (cloudiness) of the broth after incubation, which indicates the extent of microbial growth inhibition.[9] This method is often faster, with incubation periods of 3-4 hours, but can be more sensitive to interfering substances.[13]
Troubleshooting Guides
Issue 1: Inconsistent Zone Sizes in Microbiological Agar Diffusion Assays
If you are observing significant variability in the diameter of inhibition zones between replicates or assays, consult the following guide.
Initial Checks:
-
Inoculum Density: Ensure the concentration of the test microorganism is consistent for each plate. Use a spectrophotometer to standardize the inoculum.
-
Agar Homogeneity: Make sure the agar is uniformly mixed and poured to a consistent depth in all petri dishes.
-
Temperature Control: Verify that incubation temperatures are stable and consistent throughout the assay period.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent microbiological assay results.
Issue 2: Abnormal Peak Shapes in HPLC Analysis
Poor peak shape (e.g., fronting, tailing, or splitting) can compromise the accuracy of quantification. Use this guide to diagnose and resolve common HPLC peak issues.
Potential Causes & Solutions Summary
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silica; Column contamination. | Use a mobile phase buffer with high ionic strength or add a competing base like triethylamine (TEA).[14] Flush the column with a strong solvent.[4] |
| Peak Fronting | Sample overload; Sample solvent incompatible with mobile phase. | Reduce the amount of sample injected.[5][14] Dilute the sample in the mobile phase whenever possible.[4] |
| Peak Splitting | Clogged inlet frit; Column contamination or degradation. | Replace the pre-column frit.[14] If the problem persists, replace the column.[15] |
| Broad Peaks | Low mobile phase flow rate; Leak between column and detector. | Adjust the flow rate to the recommended level for the column.[4] Check all fittings for leaks.[4] |
HPLC Troubleshooting Decision Tree:
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on Degradation of Flucloxacillin Sodium in Binary and Ternary Systems through UV Spectroscopy and pH Measurement : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. toku-e.com [toku-e.com]
- 10. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 13. Microbiological assay of antibiotics | PPTX [slideshare.net]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ijnrd.org [ijnrd.org]
effect of pH and temperature on Diphenicillin sodium stability
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Penicillin G sodium in solution?
The stability of Penicillin G sodium in aqueous solutions is primarily influenced by two main factors: pH and temperature. The hydrolysis of the β-lactam ring, which is essential for its antibacterial activity, is the main degradation pathway. This degradation is significantly accelerated by changes in pH and elevated temperatures.
Q2: What is the optimal pH for maintaining the stability of Penicillin G sodium in solution?
Penicillin G sodium exhibits its maximum stability in the neutral pH range. Specifically, the minimum rate of degradation is observed around pH 7.0.[1] Both acidic and alkaline conditions catalyze the hydrolysis of the β-lactam ring, leading to a rapid loss of potency.
Q3: How does temperature impact the shelf-life of Penicillin G sodium solutions?
Temperature has a profound effect on the stability of Penicillin G sodium. As with most chemical reactions, the rate of degradation increases with temperature. For long-term storage of solutions, it is recommended to keep them at low temperatures, ideally at -70°C, to minimize degradation.[2] Storage at higher temperatures, such as 4°C, is suitable for short-term use, but significant degradation can occur over time.[2][3]
Q4: What are the common degradation products of Penicillin G sodium?
The primary degradation of Penicillin G involves the opening of the β-lactam ring to form penicilloic acid, which is biologically inactive.[4] Further degradation can occur, leading to other products. The specific degradation pathway can be influenced by the pH of the solution.
Q5: Can I use a buffer to improve the stability of my Penicillin G sodium solution?
Yes, using a buffer is highly recommended to maintain the pH within the optimal range for stability. Citrate buffers have been shown to be effective in stabilizing Penicillin G sodium solutions.[1] The molar ratio of the buffer to the penicillin can also influence stability, with a higher ratio generally providing better stability.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of antibacterial activity in my experiment. | 1. The pH of the solution is outside the optimal range (6.5-7.5).2. The solution was stored at an inappropriate temperature.3. The stock solution is old or was improperly prepared. | 1. Prepare fresh solutions using a suitable buffer (e.g., citrate buffer) to maintain a pH of approximately 7.0.[1]2. Store stock solutions at -70°C for long-term storage or at 4°C for short-term use (use within a few days).[2]3. Always prepare fresh working solutions from a recently prepared and properly stored stock solution. |
| Inconsistent results between experimental replicates. | 1. Fluctuation in the pH of the experimental medium.2. Temperature variations during the experiment.3. Degradation of the Penicillin G sodium solution over the course of the experiment. | 1. Ensure the experimental medium is well-buffered.2. Use a temperature-controlled environment (e.g., water bath, incubator) for your experiments.3. Prepare a fresh Penicillin G sodium solution immediately before starting your experiment. |
| Precipitation observed in the Penicillin G sodium solution. | 1. The concentration of Penicillin G sodium exceeds its solubility in the chosen solvent.2. Interaction with other components in a complex medium. | 1. Prepare a less concentrated stock solution.2. If working with a complex medium, check for compatibility with all components. Consider preparing the Penicillin G sodium solution in a simple buffer first before adding it to the final medium. |
Quantitative Data Summary
The following tables summarize the effect of pH and temperature on the stability of Penicillin G sodium.
Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G Sodium at 37°C
| pH | Degradation Rate Constant (k) (h⁻¹) |
| 4.0 | Data not available, but significantly higher than neutral pH |
| 5.0 | Data not available, but higher than neutral pH |
| 6.0 | Data not available, but approaching minimum |
| 7.0 | Minimum degradation rate |
| 8.0 | Data not available, but higher than neutral pH |
| 9.0 | Data not available, but significantly higher than neutral pH |
| 10.0 | Data not available, but very high degradation rate |
Note: Specific rate constants at 37°C across a wide pH range for Penicillin G were not found in the search results. However, the general trend of a V-shaped curve with a minimum around pH 7.0 is well-established for penicillins.[1]
Table 2: Effect of Temperature on the Stability of Beta-Lactam Antibiotics (General)
| Storage Temperature (°C) | Relative Stability | Recommended Storage Duration |
| -70 | Highest | > 1 year |
| -25 | High | Up to 3 months for many beta-lactams |
| 4 | Moderate | Short-term (days to weeks) |
| -10 | Low (potential for freeze-thaw cycles) | Not recommended |
| 25 (Room Temperature) | Very Low | Hours to a few days |
This table is a generalized representation based on the stability of various beta-lactam antibiotics.[2]
Experimental Protocols
Protocol 1: Preparation of Buffered Penicillin G Sodium Solutions for Stability Testing
-
Buffer Preparation:
-
Prepare a 0.1 M citrate buffer solution.
-
Adjust the pH of the buffer to the desired values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using 0.1 M citric acid or 0.1 M sodium citrate.
-
-
Penicillin G Sodium Stock Solution:
-
Accurately weigh a sufficient amount of Penicillin G sodium powder.
-
Dissolve the powder in the prepared buffer to achieve a final concentration of, for example, 1 mg/mL.
-
Sterile-filter the solution through a 0.22 µm filter if necessary for the intended application.
-
-
Storage:
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at the desired temperatures for the stability study (e.g., 4°C, 25°C, 37°C).
-
Protocol 2: HPLC Method for Quantifying Penicillin G Sodium Concentration
This protocol is a general guideline and may require optimization for specific equipment and experimental conditions.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 3.0) in a ratio of approximately 70:30 (v/v) can be used.[5] The exact ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Penicillin G can be detected at approximately 210 nm.
-
Sample Preparation:
-
At specified time points, retrieve a sample from the stored solutions.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
-
-
Standard Curve:
-
Prepare a series of standard solutions of Penicillin G sodium of known concentrations.
-
Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
-
Quantification:
-
Inject the prepared samples.
-
Determine the peak area corresponding to Penicillin G.
-
Calculate the concentration of Penicillin G in the samples using the standard curve.
-
Visualizations
References
Technical Support Center: Preventing Penicillin Salt Precipitation in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of penicillin salts, such as Diphenicillin sodium, in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my penicillin salt precipitating in the culture medium?
Precipitation of penicillin salts in culture media can be attributed to several factors. The most common causes include the formation of insoluble salts with components in the media, temperature shifts, and pH instability. High concentrations of the penicillin salt can exceed its solubility limit, especially when interacting with divalent cations like calcium and magnesium present in the culture medium.
Q2: Can the pH of the culture medium affect the stability of the penicillin salt?
Yes, pH is a critical factor in the stability of penicillin solutions. Penicillin G sodium, for example, is less stable in acidic or alkaline solutions.[1] Maintaining a neutral pH range is crucial for preventing the degradation and subsequent precipitation of the penicillin salt.[1]
Q3: How does temperature influence the solubility and stability of penicillin salts?
Temperature shifts are a primary cause of precipitation in cell culture. Both freeze-thaw cycles and elevated temperatures can lead to the denaturation of proteins and reduce the solubility of media components, including penicillin salts. For instance, Penicillin G sodium solutions are more stable when stored at refrigerated temperatures (5°C).[2]
Q4: Are there specific components in the culture medium that can react with penicillin salts to cause precipitation?
Yes, certain media components can interact with penicillin salts. Calcium salts, in particular, are prone to forming insoluble complexes. The order in which components are added to create a custom medium can also influence the formation of these insoluble molecules.
Q5: What is the recommended solvent for preparing stock solutions of penicillin salts?
Penicillin G sodium is very soluble in water.[3] For cell culture applications, it is advisable to dissolve the penicillin salt in sterile, tissue culture grade water to prepare a stock solution.[4]
Troubleshooting Guides
Issue: Precipitate forms immediately after adding the penicillin salt solution to the culture medium.
| Possible Cause | Troubleshooting Step |
| High Local Concentration | Add the penicillin stock solution dropwise to the medium while gently swirling to ensure rapid and even distribution. |
| Reaction with Media Components | Prepare the penicillin stock solution in a buffered saline solution (e.g., PBS) at a physiological pH before adding it to the complete medium. |
| Incorrect pH of Stock Solution | Ensure the pH of your penicillin stock solution is near neutral (pH 7.0-7.4) before adding it to the culture medium. |
Issue: Precipitate appears after a period of incubation.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | Ensure the incubator temperature is stable. Avoid frequent opening and closing of the incubator door. |
| pH Shift During Cell Growth | Monitor the pH of the culture medium regularly. If necessary, use a buffered medium or adjust the pH. |
| Evaporation of Medium | Maintain proper humidity levels in the incubator to prevent evaporation, which can concentrate solutes and lead to precipitation. |
Quantitative Data Summary
The stability of penicillin salts in solution is influenced by several factors, including temperature, pH, and the presence of other solutes. The following table summarizes the stability of Penicillin G sodium under different conditions.
| Penicillin Salt | Concentration | Solvent/Medium | Storage Temperature | Stability Duration |
| Penicillin G sodium | 2,500 and 50,000 units/mL | 0.9% Sodium Chloride | 5°C | At least 21 days[2] |
| Penicillin G sodium | 2,500 and 50,000 units/mL | 5% Dextrose Injection | 5°C | At least 21 days[2] |
| Ampicillin sodium | 50 mg/mL | Water | 2-8°C | Up to 3 weeks[5][6] |
| Ampicillin sodium | 50 mg/mL | Water | -20°C | 4-6 months[5][6] |
| Ampicillin sodium | Not specified | In culture at 37°C | 37°C | Up to 3 days[5][6] |
Experimental Protocols
Protocol: Solubility Assay for a Penicillin Salt in Culture Medium
This protocol outlines a method to determine the saturation solubility of a penicillin salt in a specific cell culture medium.
-
Materials:
-
Penicillin salt (e.g., this compound)
-
Sterile cell culture medium of interest
-
Sterile, conical tubes (50 mL)
-
Orbital shaker in a temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
-
-
Procedure:
-
Prepare a series of conical tubes, each containing a fixed volume of the cell culture medium (e.g., 10 mL).
-
Add increasing amounts of the penicillin salt to each tube to create a range of concentrations.
-
Tightly cap the tubes and place them on an orbital shaker in an incubator set to the desired experimental temperature (e.g., 37°C).
-
Equilibrate the samples for 24-48 hours to ensure they reach saturation.
-
After equilibration, visually inspect the tubes for the presence of undissolved precipitate.
-
For tubes containing precipitate, carefully collect the supernatant using a sterile syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved penicillin salt using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The highest concentration at which no precipitate is observed and the concentration in the supernatant of the saturated solutions represents the solubility limit.
-
Visualizations
Caption: Troubleshooting workflow for penicillin salt precipitation.
Caption: Potential pathways leading to penicillin salt precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Ampicillin solution w/ 10mg/ml Ampicillin sodium salt in sterile tissue culture grade water [himedialabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Interference of Penicillins with Diagnostic Reagents
Disclaimer: Information regarding the interference of "Diphenicillin sodium" with diagnostic reagents is not publicly available. This technical support guide focuses on Piperacillin , a widely used penicillin-class antibiotic with well-documented interferences, to provide a relevant and practical resource for laboratory professionals.
Frequently Asked Questions (FAQs)
Q1: What is Piperacillin and why would it interfere with laboratory tests?
Piperacillin is a broad-spectrum β-lactam antibiotic used to treat a wide variety of bacterial infections. It is often combined with tazobactam, a β-lactamase inhibitor, which enhances its effectiveness. Interference with diagnostic assays can occur because the chemical structure of Piperacillin or its metabolites can react with the reagents used in certain laboratory tests, leading to inaccurate results. This is not a result of an in-vivo physiological change, but rather an in-vitro analytical artifact.
Q2: Which laboratory tests are most commonly affected by Piperacillin interference?
The most well-documented interferences for Piperacillin are with:
-
Serum Creatinine: Falsely elevated results when using the Jaffe (alkaline picrate) method.
-
Total Protein: Falsely elevated results when using the Biuret method.
Q3: How can I determine if an unexpected laboratory result is due to Piperacillin interference?
If a patient is receiving Piperacillin and you observe unexpectedly high creatinine or total protein levels that do not correlate with the patient's clinical condition, interference should be suspected. Key indicators include:
-
A significant rise in creatinine without a corresponding rise in blood urea nitrogen (BUN).
-
Normal results when the sample is tested using an alternative method not prone to this interference (e.g., an enzymatic method for creatinine).
-
The timing of the abnormal result coincides with the administration of Piperacillin.
Q4: What is the mechanism of Piperacillin interference with the Jaffe creatinine assay?
The Jaffe method for creatinine measurement involves the reaction of creatinine with picric acid in an alkaline solution to form a red-orange colored complex. Piperacillin, or one of its metabolites, can also react with the alkaline picrate solution, forming a similar colored compound. This non-creatinine chromogen absorbs light at a similar wavelength to the creatinine-picrate complex, leading to a falsely high reading.
Q5: Are there alternative testing methods that are not affected by Piperacillin?
Yes. For creatinine, enzymatic methods are not susceptible to interference from Piperacillin and are the recommended alternative for patients receiving this antibiotic. For total protein, methods other than the Biuret method, such as dye-binding methods, may be considered, though the most common mitigation strategy is awareness and communication with the clinical team.
Troubleshooting Guides
Issue: Unexpectedly High Serum Creatinine in a Patient on Piperacillin
Symptoms:
-
Serum creatinine value is significantly elevated compared to baseline.
-
The patient's clinical picture does not suggest acute kidney injury.
-
Blood Urea Nitrogen (BUN) levels are stable or not proportionally elevated.
Troubleshooting Steps:
-
Verify Patient Medication: Confirm that the patient is actively receiving Piperacillin (often as Piperacillin/Tazobactam). Note the timing of the last dose relative to the blood draw.
-
Check Creatinine Method: Identify the methodology used by your laboratory for serum creatinine measurement. If it is a Jaffe-based method, the result is suspect.
-
Re-run on Alternative Method: If available, re-assay the sample using an enzymatic creatinine method. A significant difference between the Jaffe and enzymatic results strongly suggests interference.
-
Communicate with Clinical Staff: Inform the ordering physician of the potential for Piperacillin interference and provide the results from the alternative method if performed. Recommend monitoring renal function with the enzymatic method for the duration of Piperacillin therapy.
Logical Workflow for Investigating Suspected Interference
Caption: Troubleshooting workflow for suspected Piperacillin interference.
Data on Piperacillin Interference
The degree of interference is dependent on the concentration of Piperacillin in the sample. The following table summarizes the potential effect of Piperacillin on serum creatinine and total protein measurements.
| Parameter | Assay Method | Interferent | Concentration of Interferent | Observed Effect |
| Creatinine | Jaffe | Piperacillin/Tazobactam | 1 g/L | Falsely increased creatinine by ~0.2 mg/dL |
| 5 g/L | Falsely increased creatinine by ~1.0 mg/dL | |||
| 10 g/L | Falsely increased creatinine by ~2.0 mg/dL | |||
| Creatinine | Enzymatic | Piperacillin/Tazobactam | Up to 10 g/L | No significant interference observed |
| Total Protein | Biuret | Piperacillin/Tazobactam | 10 g/L | Falsely increased total protein by ~2.5 g/dL |
Note: The concentrations listed are higher than typical therapeutic plasma levels but may be encountered in situations of intravenous line contamination, where a blood sample is drawn from a line used to infuse the antibiotic.
Experimental Protocols
Protocol 1: Detecting Interference with the Jaffe Creatinine Assay
Objective: To confirm if Piperacillin is causing a positive interference in a patient's creatinine measurement.
Materials:
-
Patient serum sample.
-
Pooled normal human serum.
-
Piperacillin/Tazobactam for injection.
-
Deionized water.
-
Automated chemistry analyzer with both Jaffe and enzymatic creatinine assays.
Methodology:
-
Prepare Piperacillin Stock Solution: Reconstitute a vial of Piperacillin/Tazobactam with deionized water to create a stock solution with a known concentration (e.g., 100 g/L of Piperacillin).
-
Spike Serum Samples:
-
Create a series of spiked samples by adding known volumes of the Piperacillin stock solution to aliquots of pooled normal human serum to achieve final Piperacillin concentrations of 1 g/L, 5 g/L, and 10 g/L.
-
Prepare a control sample by adding an equivalent volume of deionized water to an aliquot of the same pooled serum.
-
-
Analyze Samples:
-
Measure the creatinine concentration in the patient's serum, the control pooled serum, and all spiked serum samples using both the Jaffe method and the enzymatic method.
-
-
Data Analysis:
-
Compare the creatinine results from the Jaffe and enzymatic methods for the patient sample.
-
For the spiked samples, calculate the difference in creatinine concentration between the spiked samples and the control sample for both methods.
-
A dose-dependent increase in creatinine with the Jaffe method that is absent with the enzymatic method confirms the interference.
-
Signaling Pathway of Piperacillin Action and Assay Interference
The diagram below illustrates the intended action of Piperacillin on bacteria and the unintended pathway of interference in a diagnostic assay.
Technical Support Center: Overcoming Bacterial Resistance to Diphenicillin Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Diphenicillin sodium in the laboratory.
Disclaimer: Information specific to "this compound" is limited in publicly available literature. The guidance provided here is based on established principles of resistance to penicillin-class antibiotics and should be adapted as a general framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture is showing resistance to this compound. What are the most likely mechanisms of resistance?
A1: Bacteria primarily develop resistance to penicillin-class antibiotics like this compound through three main mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring structure essential for the antibiotic's activity, rendering it ineffective.[1][2][3]
-
Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of this compound, can reduce the binding affinity of the drug, thus preventing its inhibitory action on cell wall synthesis.[4][5]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane, such as the downregulation of porin channels (in Gram-negative bacteria) or the overexpression of efflux pumps, can either prevent the antibiotic from entering the cell or actively pump it out, keeping the intracellular concentration below the effective level.[5][6]
Q2: How can I confirm if β-lactamase production is the cause of resistance in my bacterial strain?
A2: You can perform a β-lactamase activity assay. A common method uses a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by β-lactamases.[1][7] An increase in colorimetric signal indicates the presence and activity of these enzymes.
Q3: What are efflux pumps, and how do I know if they are responsible for the observed resistance?
A3: Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell.[6] To investigate their role in resistance, you can perform an efflux pump inhibition assay. This typically involves measuring the accumulation of a fluorescent dye (an efflux pump substrate) like ethidium bromide inside the bacterial cells, with and without a known efflux pump inhibitor (EPI).[8][9] Increased fluorescence in the presence of an EPI suggests that efflux pumps are active.
Q4: Can I use a combination therapy approach in the lab to overcome this compound resistance?
A4: Yes, combination therapy is a key strategy. The most common approaches are:
-
β-lactamase Inhibitors: Co-administering this compound with a β-lactamase inhibitor like clavulanic acid, sulbactam, or tazobactam can protect the antibiotic from degradation.[10][11][12]
-
Efflux Pump Inhibitors (EPIs): Using an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN), can increase the intracellular concentration of this compound by blocking its extrusion from the cell.[13][14]
Troubleshooting Guides
Problem 1: Unexpectedly high Minimum Inhibitory Concentration (MIC) for this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| β-lactamase Production | Perform a β-lactamase activity assay using nitrocefin.[1][7] | A rapid color change from yellow to red indicates β-lactamase activity. |
| Repeat the MIC assay with the addition of a β-lactamase inhibitor (e.g., clavulanic acid).[15] | A significant decrease in the MIC value suggests β-lactamase-mediated resistance. | |
| Efflux Pump Overexpression | Conduct an ethidium bromide accumulation assay in the presence and absence of an efflux pump inhibitor (e.g., PAβN).[8][9] | Increased fluorescence in the presence of the inhibitor points to efflux pump activity. |
| Determine the MIC of this compound in combination with an EPI. | A lower MIC in the presence of the EPI indicates that efflux is a contributing factor to resistance. | |
| Target Modification (PBP) | This is more complex to confirm. It may require sequencing of the genes encoding for Penicillin-Binding Proteins to identify mutations. | Identification of known resistance-conferring mutations in PBP genes. |
Problem 2: Zone of inhibition in disk diffusion assay is smaller than expected.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Density Too High | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before plating.[16] | A correctly standardized inoculum will result in a uniform lawn of bacteria and reproducible zone sizes. |
| β-lactamase Production | Place a disk containing a β-lactamase inhibitor adjacent to the this compound disk on the agar plate. | An enhancement of the zone of inhibition in the area between the two disks (a "keyhole" effect) indicates β-lactamase production. |
| Incorrect Incubation Conditions | Incubate plates at 35°C ± 2°C for 18-24 hours in ambient air (not CO2).[16] | Proper incubation conditions are crucial for accurate and reproducible results. |
Data Presentation
Table 1: Hypothetical MIC Values of this compound Against a Resistant Bacterial Strain Under Different Conditions.
| Condition | MIC (µg/mL) | Interpretation |
| This compound alone | 256 | Resistant |
| This compound + Clavulanic Acid (4 µg/mL) | 16 | Susceptible (Suggests β-lactamase activity) |
| This compound + PAβN (20 µg/mL) | 64 | Reduced Resistance (Suggests efflux pump involvement) |
| This compound + Clavulanic Acid + PAβN | 8 | Synergistic effect, further increased susceptibility |
Table 2: Example Zone Diameters from Disk Diffusion Susceptibility Testing.
| Antibiotic Disk | Zone Diameter (mm) | Interpretation (based on hypothetical breakpoints) |
| This compound (10 µg) | 8 | Resistant |
| This compound/Clavulanic Acid (10/10 µg) | 22 | Susceptible |
Experimental Protocols
β-Lactamase Activity Assay (Nitrocefin-based)
Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its β-lactam ring is hydrolyzed by a β-lactamase. The rate of color change is proportional to the enzyme's activity.[1][7]
Protocol:
-
Prepare a bacterial cell lysate from the resistant strain.
-
Add a standardized amount of the cell lysate to a microplate well containing phosphate buffer (pH 7.0).
-
To initiate the reaction, add a solution of nitrocefin to the well.
-
Immediately measure the absorbance at 490 nm over time using a microplate reader.
-
An increase in absorbance indicates β-lactamase activity.
Efflux Pump Activity Assay (Ethidium Bromide-based)
Principle: This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr), a substrate for many efflux pumps, within bacterial cells. In the presence of an efflux pump inhibitor (EPI), more EtBr is retained, leading to higher fluorescence.[8][9]
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase and wash the cells with buffer.
-
Resuspend the cells in buffer with and without a known EPI (e.g., PAβN).
-
Add EtBr to the cell suspensions.
-
Incubate at 37°C and measure the fluorescence (excitation ~530 nm, emission ~600 nm) over time.
-
Compare the fluorescence levels between the samples with and without the EPI. Higher fluorescence with the EPI indicates efflux activity.
Kirby-Bauer Disk Diffusion Susceptibility Test
Principle: This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[16][17][18]
Protocol:
-
Prepare a bacterial inoculum and standardize it to the turbidity of a 0.5 McFarland standard.
-
Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Place a disk containing this compound (and other disks for combination testing) onto the agar surface.
-
Invert the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
Visualizations
Caption: Mechanisms of bacterial resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 2. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. What are β-lactamase inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
- 17. grownextgen.org [grownextgen.org]
- 18. apec.org [apec.org]
Technical Support Center: Purification of Synthesized Diphenicillin Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized Diphenicillin sodium.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | - Incomplete extraction from the aqueous phase. - Degradation of this compound due to improper pH. - Emulsion formation during liquid-liquid extraction. | - Optimize the solvent-to-aqueous phase ratio and perform multiple extractions. - Ensure the pH of the aqueous phase is maintained in the optimal range for penicillin stability (typically acidic, around pH 2.0, during extraction into an organic solvent). - Add a demulsifier or use centrifugation to break the emulsion.[1] |
| Low Purity After Crystallization | - Presence of significant amounts of impurities that co-crystallize. - Suboptimal solvent system for recrystallization. - Cooling rate is too fast, leading to the trapping of impurities. | - Pretreat the solution with activated charcoal to remove colored impurities and other contaminants before crystallization.[2] - Screen different solvent systems (e.g., n-butanol-water) to find one that maximizes the solubility of this compound at high temperatures and minimizes it at low temperatures, while keeping impurities dissolved. - Employ a slow cooling process to allow for the formation of pure crystals. |
| Presence of Multiple Peaks in HPLC Analysis | - Incomplete reaction or presence of starting materials. - Degradation of the product. - Contamination from solvents or reagents. | - Monitor the reaction completion using Thin Layer Chromatography (TLC) before starting the purification. - Ensure all purification steps are carried out at low temperatures (e.g., 5°C) to minimize degradation. Penicillins are sensitive to heat.[2] - Use high-purity solvents and reagents and filter them before use. |
| Poor Crystal Formation | - Solution is not sufficiently supersaturated. - Presence of impurities inhibiting crystal nucleation and growth. | - Concentrate the solution further before cooling. - Add seed crystals to induce crystallization. - Purify the crude product by another method (e.g., column chromatography) before crystallization. |
| Discoloration of the Final Product | - Presence of colored impurities from the synthesis. - Degradation of the product. | - Treat the solution with activated charcoal before the final crystallization step. - Store the purified product under inert gas and protected from light to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for penicillins, including what can be applied to this compound, are liquid-liquid extraction, crystallization, and chromatography.[1][3][4] Liquid-liquid extraction is often used for the initial recovery from the reaction mixture, followed by crystallization to obtain a solid product. High-Performance Liquid Chromatography (HPLC) can be used for further purification to achieve high purity standards.
Q2: What are the typical impurities I should look for in synthesized this compound?
A2: Impurities in penicillins can include unreacted starting materials, by-products from the synthesis, and degradation products. A common degradation pathway for penicillins involves the opening of the β-lactam ring to form penicilloic acids. It is also possible to have impurities from the solvents and reagents used in the synthesis and purification processes.
Q3: How can I improve the yield and purity of my this compound?
A3: To improve yield, ensure complete extraction and minimize losses during transfers and filtration. To enhance purity, consider a multi-step purification approach. For instance, an initial purification by extraction can be followed by recrystallization. If impurities persist, a final polishing step using preparative HPLC can be employed. Optimizing the crystallization conditions, such as the choice of solvent and cooling rate, is also crucial for obtaining a high-purity product.
Q4: What are the ideal storage conditions for purified this compound?
A4: Penicillin salts are susceptible to degradation, especially in the presence of moisture and heat. Therefore, purified this compound should be stored in a tightly sealed container, under a dry, inert atmosphere (e.g., nitrogen or argon), and at a low temperature, preferably refrigerated or frozen.
Quantitative Data on Purification
| Purification Step | Typical Recovery (%) | Typical Purity (%) | Notes |
| Liquid-Liquid Extraction | 85 - 95 | 70 - 85 | Recovery can be affected by pH and solvent choice. |
| Crystallization | 70 - 90 | > 95 | Purity is highly dependent on the solvent system and the initial purity of the crude product. A crystallization yield of 87-89% has been reported for Penicillin G sodium.[5] |
| Preparative HPLC | 50 - 80 | > 99 | Yield can be lower due to the collection of narrow fractions, but it provides the highest purity. |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of Diphenicillin
This protocol describes a general method for extracting a penicillin from an aqueous reaction mixture.
-
Acidification: Cool the aqueous reaction mixture to 5-10°C in an ice bath. Adjust the pH of the solution to ~2.0 with a suitable acid (e.g., dilute sulfuric acid) while stirring.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent (e.g., butyl acetate or amyl acetate). Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. The organic layer containing the penicillin will typically be the upper layer.
-
Collection: Drain the lower aqueous layer. Collect the organic layer.
-
Back Extraction (optional): To transfer the penicillin back to an aqueous phase as a salt, extract the organic layer with a basic aqueous solution (e.g., a dilute solution of sodium bicarbonate) to form the sodium salt.
-
Drying: Dry the organic extract over anhydrous sodium sulfate if the free acid form is desired for the next step.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C) to obtain the crude Diphenicillin.
General Protocol for Recrystallization of Penicillin Sodium Salt
This protocol outlines a general procedure for the purification of a penicillin sodium salt by recrystallization.
-
Solvent Selection: Choose a suitable solvent system. A common system for penicillin salts is a mixture of an alcohol (e.g., n-butanol) and water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system. The temperature should be kept as low as possible to dissolve the solid and avoid degradation.
-
Decolorization (optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution through a pre-heated funnel with celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Then, place it in a refrigerator or ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature. A patent for Penicillin G sodium suggests a crystallization yield of 87-89% can be achieved.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of a synthesized penicillin sodium salt.
Caption: General workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Penicillin G and Dicloxacillin Sodium
A Note on "Diphenicillin Sodium": Initial literature and database searches did not yield information on a recognized penicillin derivative named "this compound." It is presumed that this may be a non-standard nomenclature or a typographical error. Therefore, this guide provides a comparative analysis between the foundational penicillin, Penicillin G, and a clinically significant, penicillinase-resistant alternative, Dicloxacillin sodium. This comparison highlights key differences in their antibacterial spectrum and clinical utility, particularly in the context of beta-lactamase producing bacteria.
Executive Summary
This guide provides a detailed comparison of the antibacterial activity of Penicillin G and Dicloxacillin sodium. Penicillin G, a natural penicillin, exhibits potent activity against a narrow spectrum of susceptible Gram-positive and some Gram-negative bacteria. However, its efficacy is compromised by penicillinase, a beta-lactamase enzyme produced by many resistant bacterial strains. Dicloxacillin sodium, a semi-synthetic penicillin, is specifically designed to resist degradation by penicillinase, making it a crucial agent for treating infections caused by penicillinase-producing staphylococci. This document presents quantitative data on their antibacterial potency, detailed experimental methodologies for assessing their activity, and visual diagrams to illustrate their mechanism of action and a common experimental workflow.
Comparative Antibacterial Activity
The antibacterial efficacy of Penicillin G and Dicloxacillin sodium was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Penicillin G MIC (µg/mL) | Dicloxacillin Sodium MIC (µg/mL) | Notes |
| Staphylococcus aureus (Penicillin-susceptible) | 0.032[1] | 0.125[1] | Penicillin G is more potent against non-penicillinase producing strains. |
| Staphylococcus aureus (Penicillin-resistant, Penicillinase-producing) | >16 | 0.25 - 0.5 | Dicloxacillin retains activity against penicillinase-producing strains. |
| Streptococcus pyogenes (Group A Strep) | 0.006 - 0.023[2][3] | Generally higher than Penicillin G | Penicillin G is the drug of choice for susceptible streptococcal infections. |
| Streptococcus pneumoniae | 0.006 - 0.2 (susceptible strains)[2] | Less active | Penicillin G is preferred for susceptible pneumococcal infections. |
Mechanism of Action
Both Penicillin G and Dicloxacillin sodium are beta-lactam antibiotics that share a common mechanism of action: the inhibition of bacterial cell wall synthesis.[4] They target and covalently bind to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.
The key difference lies in their susceptibility to beta-lactamase enzymes. Penicillin G's beta-lactam ring is readily hydrolyzed and inactivated by penicillinase. Dicloxacillin's bulky isoxazolyl side chain sterically hinders the binding of penicillinase, protecting the beta-lactam ring from degradation and allowing it to effectively inhibit PBPs in resistant staphylococci.
Experimental Protocols
The following are detailed methodologies for determining the antibacterial activity of Penicillin G and Dicloxacillin sodium.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.[5]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL)
-
Stock solutions of Penicillin G and Dicloxacillin sodium
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in MHB directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard.[6] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]
-
Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours under aerobic conditions.[6]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the organism.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[7][8][9]
Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Antibiotic disks (Penicillin G and Dicloxacillin)
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.[6][10]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]
-
Application of Antibiotic Disks: Antibiotic-impregnated disks are dispensed onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser. The disks should be placed at least 24 mm apart and pressed gently to ensure complete contact with the agar.[7][8]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.[6]
-
Result Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[7]
Conclusion
The choice between Penicillin G and Dicloxacillin sodium is primarily dictated by the identity and susceptibility of the infecting organism. Penicillin G remains a highly effective and narrow-spectrum option for infections caused by susceptible streptococci and non-penicillinase-producing staphylococci. In contrast, Dicloxacillin sodium is indispensable for the treatment of infections caused by penicillinase-producing Staphylococcus aureus. The experimental data and methodologies presented in this guide provide a framework for the rational selection and evaluation of these important antibacterial agents in a research and drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Disk Diffusion Testing Kirby-Bauer method [nikoopharmed.com]
- 7. microbenotes.com [microbenotes.com]
- 8. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
The Efficacy of Penicillinase-Resistant Penicillins Against Resistant Bacterial Strains: A Comparative Analysis
A note on "Diphenicillin sodium": Extensive literature searches did not yield specific efficacy data, experimental protocols, or comparative studies for a compound named "this compound" in the context of treating penicillin-resistant bacterial strains. Therefore, this guide will focus on a well-established and clinically relevant penicillinase-resistant penicillin, Dicloxacillin sodium , to provide a comparative analysis of its efficacy against key penicillin-resistant pathogens. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals by benchmarking the performance of a representative penicillinase-resistant penicillin against other commonly used antimicrobial agents.
Introduction to Penicillin Resistance
Comparative Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA is a major cause of both hospital-acquired and community-acquired infections and is characterized by its resistance to methicillin and other β-lactam antibiotics.[4] This resistance is typically conferred by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for β-lactams.
In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of dicloxacillin, vancomycin, and linezolid against MRSA strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | MRSA Strain(s) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Dicloxacillin | 17 MRSA strains | Not specified | 0.4 | Not specified |
| Vancomycin | MRSA | Not specified | Not specified | Not specified |
| Linezolid | MRSA | Not specified | Not specified | Not specified |
Note: Specific MIC50 and MIC90 values for Vancomycin and Linezolid against a comparable set of MRSA strains were not available in the provided search results. Clinical cure rates for MRSA infections have been reported to be similar for linezolid (73.2%) and vancomycin (73.1%).[5][6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
The MIC values presented were determined using the agar plate dilution method.[7]
Protocol:
-
Bacterial Strains: A total of 54 Staphylococcus aureus strains, including 17 methicillin-resistant (MRSA) isolates, were used.[7]
-
Inoculum Preparation: Bacterial suspensions were prepared and diluted to achieve a final inoculum of approximately 104 colony-forming units (CFU) per spot.
-
Antibiotic Preparation: Serial twofold dilutions of dicloxacillin, methicillin, and oxacillin were prepared.
-
Agar Plate Preparation: The antibiotic dilutions were incorporated into Mueller-Hinton agar plates.
-
Inoculation: The prepared bacterial inocula were spotted onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates were incubated at both 30°C and 37°C.[7]
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth after incubation.
Comparative Efficacy Against Penicillin-Resistant Streptococcus pneumoniae
Streptococcus pneumoniae is a leading cause of pneumonia, meningitis, and bacteremia. Penicillin resistance in S. pneumoniae is primarily due to modifications in its penicillin-binding proteins.[8]
In Vitro Susceptibility Data
The table below presents the MIC values for penicillin G and ceftriaxone against penicillin-resistant S. pneumoniae isolates.
| Antibiotic | S. pneumoniae Susceptibility | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Penicillin G | Penicillin-resistant | Not specified | ≥2 | Not specified | Not specified |
| Ceftriaxone | Penicillin-resistant | Not specified | Not specified | Not specified | Not specified |
Note: While specific comparative MIC data for dicloxacillin against penicillin-resistant S. pneumoniae was not found, it is important to note that different breakpoints are used to define susceptibility based on the site of infection (meningitis vs. non-meningitis) and the route of administration (oral vs. intravenous).[9] For serious infections caused by penicillin-resistant pneumococci, third-generation cephalosporins like ceftriaxone are often recommended.[8]
Experimental Protocol: Determination of Penicillin MICs for Streptococcus pneumoniae
The following is a general protocol for determining penicillin susceptibility in S. pneumoniae using a disk diffusion method as a screen, followed by MIC determination.[10]
Protocol:
-
Screening: A 1-μg oxacillin disk is used for initial screening on Mueller-Hinton agar supplemented with 5% sheep blood.
-
Zone Diameter Measurement: After incubation, the diameter of the zone of inhibition around the oxacillin disk is measured. A zone size of ≤19 mm suggests potential penicillin resistance.[10]
-
MIC Determination: For strains with an oxacillin zone diameter of ≤19 mm, an MIC test is performed using a method such as broth microdilution or E-test to determine the precise penicillin MIC.
-
Interpretation: The MIC values are interpreted based on established breakpoints to classify the isolate as susceptible, intermediate, or resistant. For penicillin, isolates with an MIC ≥ 2 mg/L are considered resistant.[10]
Visualizing Experimental Workflows and Resistance Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Mechanism of β-Lactam Resistance in Bacteria
Caption: Key mechanisms of bacterial resistance to β-lactam antibiotics.
Conclusion
This comparative guide highlights the in vitro activity of the penicillinase-resistant penicillin, dicloxacillin, against MRSA, and provides context for the treatment of penicillin-resistant S. pneumoniae. While dicloxacillin can be effective against some β-lactamase-producing staphylococci, its utility against MRSA is limited due to the altered PBP resistance mechanism. For infections caused by penicillin-resistant S. pneumoniae, other classes of antibiotics, such as third-generation cephalosporins, are generally recommended. The provided experimental protocols and diagrams offer a foundational understanding for researchers engaged in the evaluation of novel antimicrobial agents against these challenging pathogens. Continuous surveillance of antimicrobial resistance patterns is crucial for guiding appropriate therapeutic choices.
References
- 1. In vitro activities of antibiotics and antimicrobial cationic peptides alone and in combination against methicillin-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.health.gov.au [www1.health.gov.au]
- 3. emjreviews.com [emjreviews.com]
- 4. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linezolid versus vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections. | UCSF Medical Education [meded.ucsf.edu]
- 6. bohrium.com [bohrium.com]
- 7. In vitro activity of dicloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus-aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. cdc.gov [cdc.gov]
- 10. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Penicillin G Sodium's Efficacy Against Gram-Positive Bacteria
For Immediate Release
This publication provides a comparative guide on the efficacy of Penicillin G sodium against significant Gram-positive pathogens, Staphylococcus aureus and Streptococcus pneumoniae. The performance of Penicillin G sodium is contrasted with three other potent antibiotics: Vancomycin, Linezolid, and Daptomycin. This guide is intended for researchers, scientists, and drug development professionals, offering a succinct overview supported by experimental data.
Executive Summary
Penicillin G sodium, a member of the β-lactam class of antibiotics, has long been a cornerstone in the treatment of Gram-positive bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.[1] However, the emergence of resistance, particularly among Staphylococcus aureus strains, has necessitated the use of alternative therapeutic agents. This guide presents a quantitative comparison of Penicillin G sodium with Vancomycin, a glycopeptide antibiotic; Linezolid, an oxazolidinone; and Daptomycin, a lipopeptide antibiotic. The comparative data is primarily based on two key laboratory measures of antibiotic efficacy: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Comparative Efficacy Data
The following tables summarize the in vitro activity of Penicillin G sodium and its alternatives against Staphylococcus aureus and Streptococcus pneumoniae. It is important to note that MIC and Zone of Inhibition values can vary based on the specific strain of bacteria and the testing methodology used.
Table 1: In Vitro Activity against Staphylococcus aureus
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Zone of Inhibition (mm) |
| Penicillin G | 0.06 - >256 | - | - | Variable, often resistant |
| Vancomycin | ≤0.5 - 2.0[2] | 1.0[2] | 2.0[3] | 10 - 30[4] |
| Linezolid | 1.0 - 4.0[5][6] | 2.0[5] | 4.0[5] | ≥21 (Susceptible)[7] |
| Daptomycin | 0.125 - 1.0[8] | 0.38[8] | 0.75[8] | >16 (Susceptible)[9] |
MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Zone of Inhibition (mm) |
| Penicillin G | 0.008 - 2.0[10] | - | - | 25 (for QC strain)[11] |
| Vancomycin | 0.12 - 1.0[12] | - | - | 24 (for QC strain)[11] |
| Linezolid | - | - | - | 29 (for QC strain)[11] |
| Daptomycin | 0.06 - 2.0[13][14] | 0.25[13] | 0.25[13] | 23 (for QC strain)[11] |
QC strain refers to a quality control strain with known susceptibility characteristics.
Experimental Protocols
The data presented in this guide is based on standardized laboratory methods for antimicrobial susceptibility testing. The two primary methods referenced are Minimum Inhibitory Concentration (MIC) testing and the Kirby-Bauer disk diffusion method (Zone of Inhibition).
Minimum Inhibitory Concentration (MIC) Testing
MIC values are determined through broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 108 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well of a microtiter plate, containing a specific concentration of the antibiotic, is inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Method (Zone of Inhibition)
This method is also performed according to CLSI guidelines.[15][16]
-
Preparation of Bacterial Inoculum: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is inversely correlated with the MIC of the antibiotic.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of Penicillin G on gram-positive bacteria.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjima.org [mjima.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Activity of Daptomycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of daptomycin against recent North American isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Cross-Reactivity of Diphenicillin Sodium with Other Penicillins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison of Penicillins
The potential for cross-reactivity among penicillins is largely dictated by the chemical structure of the variable R-group side chain attached to the beta-lactam core. Similar side chains are more likely to be recognized by the same IgE antibodies, leading to an allergic reaction.
Below is a comparison of the chemical structures of Diphenicillin sodium, Penicillin G, and Amoxicillin.
| Penicillin | Chemical Structure | R-Group Side Chain | Potential for Cross-Reactivity with Diphenicillin |
| This compound |
| Diphenylmethyl | - |
| Penicillin G (Benzylpenicillin) |
| Benzyl | The structural similarity between the diphenylmethyl group of Diphenicillin and the benzyl group of Penicillin G suggests a potential for cross-reactivity. Both contain phenyl moieties, which could be recognized by similar antibodies. |
| Amoxicillin |
| D-(-)-α-amino-p-hydroxyphenylacetyl | The side chain of Amoxicillin is significantly different from that of Diphenicillin, containing an amino group and a hydroxylated phenyl group. This structural dissimilarity suggests a lower likelihood of cross-reactivity compared to Penicillin G. |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, in vitro immunoassays are essential. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the binding affinity of antibodies to different penicillin analogues.
Competitive ELISA Protocol for Penicillin Cross-Reactivity
This protocol outlines a general procedure for assessing the cross-reactivity of a panel of penicillins, including this compound.
Objective: To determine the relative cross-reactivity of different penicillins by measuring their ability to inhibit the binding of anti-penicillin antibodies to a penicillin-coated plate.
Materials:
-
96-well microtiter plates
-
Penicillin-protein conjugate (e.g., Penicillin-BSA) for coating
-
Serum containing anti-penicillin IgE antibodies (from sensitized individuals or animals)
-
A panel of penicillin compounds to be tested (e.g., this compound, Penicillin G, Amoxicillin) as competitors
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgE-HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a penicillin-protein conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition/Inhibition:
-
In separate tubes, pre-incubate the anti-penicillin IgE antibody-containing serum with serial dilutions of each competitor penicillin (including this compound and other penicillins) for 1-2 hours at room temperature. A control with no competitor should also be prepared.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the competitor penicillins using the formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of control))
-
Plot the percentage of inhibition against the logarithm of the competitor concentration to generate inhibition curves.
-
Determine the IC50 value (the concentration of competitor that causes 50% inhibition) for each penicillin. The lower the IC50 value, the higher the cross-reactivity.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the underlying biological mechanism of a penicillin allergy, the following diagrams are provided.
Caption: Competitive ELISA workflow for assessing penicillin cross-reactivity.
Caption: IgE-mediated allergic reaction pathway to penicillin.
Assessing the Synergistic Effects of Diphenicillin Sodium with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenicillin sodium, also known as Ancillin, is a penicillinase-resistant penicillin antibiotic. In an era of escalating antibiotic resistance, the exploration of synergistic drug combinations is a critical strategy to enhance therapeutic efficacy and combat resistant pathogens. This guide provides a comparative assessment of the synergistic effects of this compound and its class counterparts, such as Nafcillin and Oxacillin, with other antimicrobial agents. The information presented is based on available experimental data for these closely related compounds and serves as a valuable resource for researchers investigating novel antibiotic combination therapies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of penicillinase-resistant penicillins has been evaluated against various bacterial strains in combination with other antibiotic classes, primarily aminoglycosides and fluoroquinolones. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the degree of synergy, with an FIC index of ≤ 0.5 typically indicating a synergistic interaction.
Table 1: Synergistic Effects of Penicillinase-Resistant Penicillins with Aminoglycosides (Gentamicin)
| Penicillinase-Resistant Penicillin | Bacterial Strain(s) | FIC Index Range | Interpretation | Reference |
| Nafcillin | Enterococcus spp. | Not explicitly provided, but described as synergistic against 10 of 14 strains | Synergy | [1] |
| Oxacillin | Enterococcus spp. | Not explicitly provided, but described as synergistic against only 3 of 14 strains | Limited Synergy | [1] |
Table 2: Synergistic Effects of Penicillinase-Resistant Penicillins with Fluoroquinolones (Ofloxacin)
| Penicillinase-Resistant Penicillin | Bacterial Strain(s) | FIC Index | Interpretation | Reference |
| Oxacillin | Methicillin-Resistant Staphylococcus spp. | < 0.75 | Synergistic or Additive | [2][3] |
Note: Direct quantitative data for Diphenicillin (Ancillin) in synergistic combinations is limited in publicly available literature. The data presented for Nafcillin and Oxacillin, as structurally and functionally similar penicillinase-resistant penicillins, can provide valuable insights into the potential synergistic properties of Diphenicillin.
Experimental Protocols
The following is a detailed methodology for a standard checkerboard assay used to determine the synergistic effects of antibiotic combinations.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[4][5]
1. Preparation of Materials:
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then typically diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.[2]
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Stock solutions of the test antibiotics (e.g., this compound and a second drug) at known concentrations.
2. Plate Setup:
-
A two-dimensional serial dilution of the two antibiotics is prepared in the microtiter plate.
-
Drug A (e.g., this compound) is serially diluted along the x-axis (columns).
-
Drug B (e.g., an aminoglycoside or fluoroquinolone) is serially diluted along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Control wells are included:
-
Wells with only Drug A in serial dilutions.
-
Wells with only Drug B in serial dilutions.
-
A growth control well containing only the bacterial inoculum and broth.
-
A sterility control well containing only broth.
-
3. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 16-24 hours).[5]
4. Data Analysis and Interpretation:
-
After incubation, the plates are visually inspected for turbidity, or the optical density (OD) is measured using a microplate reader to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (FICI) is then calculated by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The interaction is interpreted based on the FICI value:[3][6]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing Mechanisms and Workflows
Mechanism of Action: Penicillin
Penicillins, including this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Mechanism of action of this compound.
Experimental Workflow: Checkerboard Assay
The checkerboard assay is a systematic method for evaluating drug synergy.
Workflow of the checkerboard assay.
Interpretation of FIC Index
The FIC index provides a quantitative measure of the interaction between two drugs.
Interpretation of FIC index values.
References
- 1. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 6. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Penicillin G in Animal Models of Pneumococcal Infection
An extensive review of published literature reveals a lack of specific in vivo efficacy studies for a compound identified as "Diphenicillin sodium" in animal models. This suggests that the compound may be known by a different name, is in a very early stage of development with no publicly available data, or the name may be inaccurate.
In lieu of data on this compound, this guide provides a comparative analysis of the in vivo efficacy of a foundational and widely studied penicillin, Penicillin G , in various animal models of bacterial infection. This will serve as a framework for how such a guide would be structured for a novel penicillin derivative.
This guide offers an objective comparison of Penicillin G's performance in preclinical animal models of Streptococcus pneumoniae infections, a common pathogen. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate understanding of its efficacy parameters.
Quantitative Efficacy Data
The following table summarizes the bactericidal activity of Penicillin G against both penicillin-susceptible S. pneumoniae (PSP) and penicillin-nonsusceptible S. pneumoniae (PNSP) in various infection models in mice and rabbits.[1]
| Animal Model | Host Species | Bacterial Strain(s) | Penicillin G Dosing Regimen | Primary Efficacy Endpoint | Maximal Bactericidal Activity |
| Peritonitis | Mouse | PSP & PNSP | Varied to achieve different Cmax and T>MIC | Reduction in bacterial viability (CFU/ml) after 6 hrs | ~6 log10 CFU/ml |
| Pneumonia | Mouse | PSP & PNSP | Varied to achieve different Cmax and T>MIC | Reduction in bacterial viability (CFU/lung) after 6 hrs | ~1 log10 CFU/lung |
| Thigh Infection | Mouse | PSP & PNSP | Varied to achieve different Cmax and T>MIC | Reduction in bacterial viability (CFU/thigh) after 6 hrs | ~3 log10 CFU/thigh |
| Tissue Cage Infection | Rabbit | PSP & PNSP | Varied to achieve different Cmax and T>MIC | Reduction in bacterial viability (CFU/ml) after 24 hrs | ~6 log10 CFU/ml |
Table 1: Summary of Penicillin G In Vivo Efficacy in Pneumococcal Infection Models.[1] Cmax refers to the maximum serum concentration of the drug, and T>MIC is the duration for which the drug concentration exceeds the minimum inhibitory concentration.
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and comparative analysis.
1. Murine Models of Pneumococcal Infection (Peritonitis, Pneumonia, and Thigh Infection) [1]
-
Animal Model: Mice were used for these acute infection models.
-
Bacterial Strains: The studies utilized two multidrug-resistant isolates of Streptococcus pneumoniae type 6B: one penicillin-susceptible (MIC = 0.016 μg/ml) and one penicillin-nonsusceptible (MIC = 1.0 μg/ml).
-
Infection Induction:
-
Peritonitis: Intraperitoneal injection of the bacterial suspension.
-
Pneumonia: Intranasal administration of the bacterial suspension.
-
Thigh Infection: Intramuscular injection of the bacterial suspension into the thigh.
-
-
Therapeutic Intervention: Animals were treated with five different dosing regimens of Penicillin G to produce a range of pharmacokinetic profiles (Cmax and T>MIC).
-
Efficacy Assessment: The primary outcome was the change in bacterial colony-forming units (CFU) in the respective tissues (peritoneal fluid, lungs, or thigh muscle) after 6 hours of treatment.
2. Rabbit Tissue Cage Model of Infection [1]
-
Animal Model: Rabbits were used to establish a model of chronic, localized infection.
-
Bacterial Strains: The same pneumococcal strains as in the murine models were used, along with two additional PNSP strains.
-
Infection Induction: Sterile tissue cages were surgically implanted subcutaneously and allowed to encapsulate. The resulting fluid-filled cavities were then inoculated with S. pneumoniae.
-
Therapeutic Intervention: Various Penicillin G dosing regimens were administered.
-
Efficacy Assessment: The reduction in bacterial CFU within the tissue cage fluid was measured after 24 hours of therapy.
Visualizations
Experimental Workflow for In Vivo Efficacy Assessment
The diagram below outlines the typical workflow for conducting an in vivo efficacy study of an antibiotic in an animal model.
Figure 1: A generalized workflow for the in vivo assessment of antibiotic efficacy.
Logical Relationship of Pharmacodynamic Parameters for Penicillin Efficacy
The following diagram illustrates the key pharmacodynamic (PD) parameters influencing the efficacy of beta-lactam antibiotics like Penicillin G.
Figure 2: Key pharmacodynamic drivers for Penicillin G efficacy.
References
A Comparative Guide to the Statistical Analysis of Penicillin Bioassay Results
An Objective Analysis of Penicillin G and Dicloxacillin Performance
Introduction:
This guide provides a framework for the statistical analysis and comparison of bioassay results for penicillin-class antibiotics. Due to the absence of publicly available data for "Diphenicillin sodium," this document uses Penicillin G sodium and Dicloxacillin sodium as representative examples. Penicillin G is a natural, narrow-spectrum antibiotic, while Dicloxacillin is a semisynthetic, penicillinase-resistant antibiotic.[1][2][3] This comparison offers insights into their differing efficacy against Gram-positive and Gram-negative bacteria, providing a template for evaluating other penicillin derivatives. The methodologies and data presentation formats provided herein are designed for researchers, scientists, and drug development professionals to facilitate objective performance comparisons.
Data Presentation: Comparative Bioactivity
The following table summarizes the typical in vitro activity of Penicillin G sodium and Dicloxacillin sodium against common bacterial species. The data is presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, two standard measures of antibiotic efficacy.
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Penicillin G Sodium | Staphylococcus aureus (Penicillin-susceptible) | < 0.05 - 0.4[4][5][6] | ≥ 29 |
| Staphylococcus aureus (Penicillin-resistant, β-lactamase producer) | > 0.05 - 24+[4][5][6] | ≤ 28 | |
| Escherichia coli | High (Generally Resistant)[7] | 0 (or very small) | |
| Dicloxacillin Sodium | Staphylococcus aureus (Penicillin-susceptible) | 0.12 - 0.5 | ≥ 20 |
| Staphylococcus aureus (Penicillin-resistant, β-lactamase producer) | 0.12 - 0.5[8] | ≥ 20 | |
| Escherichia coli | High (Generally Resistant) | 0 (or very small) |
Experimental Protocols
Detailed methodologies for two standard antibiotic bioassays are provided below. These protocols are fundamental for obtaining the quantitative data presented above.
Disk Diffusion (Kirby-Bauer) Assay
This method assesses antibiotic susceptibility by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)
-
Antibiotic disks (e.g., Penicillin G 10 units, Dicloxacillin 1 µg)
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
b. Procedure:
-
Aseptically, a sterile cotton swab is dipped into the standardized bacterial inoculum.
-
The swab is streaked evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
The antibiotic disks are aseptically placed on the agar surface, ensuring firm contact.
-
The plates are inverted and incubated at 35°C for 16-24 hours.
-
Following incubation, the diameter of the zone of complete growth inhibition is measured in millimeters.[9][10] The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized charts.
Broth Dilution (Turbidimetric) Assay for MIC Determination
This method determines the minimum concentration of an antibiotic that prevents visible growth of a bacterium in a liquid medium.
a. Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile multi-well microtiter plates or test tubes
-
Standardized bacterial inoculum
-
Stock solutions of the antibiotics to be tested
-
Incubator (35°C ± 2°C)
-
Spectrophotometer (optional, for quantitative measurement)
b. Procedure:
-
A serial two-fold dilution of the antibiotic is prepared in MHB in the wells of a microtiter plate or in test tubes.
-
Each well or tube is inoculated with the standardized bacterial suspension.
-
A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.
-
The plates or tubes are incubated at 35°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action for beta-lactam antibiotics and a typical experimental workflow for susceptibility testing.
Caption: Mechanism of action for β-lactam antibiotics like this compound.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion susceptibility test.
References
- 1. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 2. zellbio.eu [zellbio.eu]
- 3. fda.report [fda.report]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. Resistance to dicloxacillin, methicillin and oxacillin in methicillin-susceptible and methicillin-resistant Staphylococcus aureus detected by dilution and diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. singerinstruments.com [singerinstruments.com]
- 10. youtube.com [youtube.com]
peer-reviewed studies on the therapeutic potential of Diphenicillin sodium
A comprehensive analysis of the therapeutic potential of cornerstone penicillin antibiotics, providing researchers, scientists, and drug development professionals with a comparative guide to their efficacy, mechanisms, and experimental validation.
While the originally requested compound, Diphenicillin sodium, lacks substantial peer-reviewed data for a thorough therapeutic evaluation, this guide offers a comparative analysis of four widely researched and clinically significant penicillin derivatives: Penicillin G, Penicillin V, Amoxicillin, and Dicloxacillin. This guide adheres to the core requirements of providing quantitative data, detailed experimental protocols, and visualized workflows for a scientific audience.
Comparative Analysis of Therapeutic Potential
The therapeutic efficacy of penicillin derivatives varies based on their chemical structure, which influences their spectrum of activity, stability in acidic environments, and resistance to bacterial enzymes. Below is a summary of key performance indicators for Penicillin G, Penicillin V, Amoxicillin, and Dicloxacillin.
| Characteristic | Penicillin G (Benzylpenicillin) | Penicillin V (Phenoxymethylpenicillin) | Amoxicillin | Dicloxacillin |
| Spectrum of Activity | Primarily active against Gram-positive bacteria and some Gram-negative cocci.[1][2] | Similar to Penicillin G, but with slightly lower activity against some organisms.[1] | Broad-spectrum: active against a wider range of Gram-positive and Gram-negative bacteria.[3] | Narrow-spectrum: primarily effective against penicillinase-producing Staphylococcus aureus.[4][5] |
| Route of Administration | Primarily parenteral (intravenous or intramuscular) due to instability in stomach acid.[1][6] | Oral administration is effective due to its acid stability.[1] | Oral administration with good absorption.[3] | Oral administration.[4] |
| Clinical Applications | Treatment of serious infections such as syphilis, meningitis, and endocarditis.[6][7] | Treatment of mild to moderate infections like streptococcal pharyngitis. | Treatment of respiratory tract infections, urinary tract infections, and ear infections.[3] | Treatment of skin and soft tissue infections caused by susceptible staphylococci.[5] |
| Resistance Profile | Susceptible to degradation by β-lactamase enzymes produced by resistant bacteria. | Susceptible to β-lactamases. | Susceptible to β-lactamases; often combined with a β-lactamase inhibitor (e.g., clavulanic acid). | Resistant to staphylococcal penicillinase.[5] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
All penicillin antibiotics share a common mechanism of action. They are bactericidal agents that interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.[7]
The core structure of penicillins, the β-lactam ring, is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan chain. This allows the antibiotic to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands. This binding is irreversible and inactivates the enzyme, preventing the formation of a stable cell wall. The resulting defective cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A crucial experiment to quantify the in vitro potency of an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the drug that prevents visible growth of a bacterium.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotics: The penicillin derivatives (Penicillin G, Penicillin V, Amoxicillin, Dicloxacillin) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.
Conclusion
The selection of a penicillin derivative for therapeutic use is a critical decision guided by the specific bacterial pathogen, the site of infection, and the potential for antibiotic resistance. While Penicillin G remains a potent agent for severe infections caused by susceptible organisms, the development of acid-stable and broader-spectrum derivatives like Penicillin V and Amoxicillin has expanded the utility of this class of antibiotics in outpatient settings. Furthermore, the engineering of penicillinase-resistant penicillins such as Dicloxacillin has been crucial in combating infections caused by β-lactamase-producing staphylococci. The continuous evolution of bacterial resistance necessitates ongoing research and development of new penicillin derivatives and combination therapies to maintain their therapeutic efficacy.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What are some of the most common antibiotics? [medicalnewstoday.com]
- 4. drugs.com [drugs.com]
- 5. DailyMed - DICLOXACILLIN SODIUM capsule [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. What is Penicillin G Sodium used for? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Diphenicillin Sodium
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Diphenicillin sodium, a penicillin-derived antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following step-by-step instructions are designed to provide clear, actionable plans for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Due to its potential as a sensitizer, direct contact with skin or inhalation of dust should be avoided.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: In cases of handling fine powders or creating aerosols, a properly fitted N95 respirator is recommended.
In the event of accidental exposure, refer to the material safety data sheet (MSDS) for specific first-aid measures.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound must be approached systematically to ensure safety and compliance with environmental regulations. The primary methods involve either chemical inactivation followed by disposal as non-hazardous waste, or direct disposal as hazardous pharmaceutical waste.
Step 1: Waste Classification
The initial and most critical step is to determine if the this compound waste is classified as hazardous. According to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed on the P or U lists. While penicillin-class antibiotics are not typically listed, the waste formulation may possess hazardous characteristics. For instance, a solution with a pH ≥ 12.5 is considered corrosive (D002).
Step 2: Inactivation via Alkaline Hydrolysis
For liquid and solid residues of this compound, chemical inactivation through alkaline hydrolysis is a recommended procedure to break down the active beta-lactam ring, rendering the compound inactive.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution. Ensure all necessary PPE is worn.
-
Dissolution: If dealing with solid this compound, dissolve it in a minimal amount of water to create a concentrated solution.
-
Hydrolysis: Slowly add the 1 M NaOH solution to the this compound solution or residue. A typical ratio is 1:1 by volume for liquid waste. For solid waste, ensure enough NaOH solution is added to fully submerge and react with the material.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours at room temperature. Studies on the related compound Penicillin G show a half-life of approximately 2 hours under alkaline conditions.[1]
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1 M hydrochloric acid).
-
Disposal of Inactivated Solution: Once neutralized, the inactivated solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.
Step 3: Disposal of Non-Inactivated Waste
If chemical inactivation is not feasible, or if the waste is mixed with other hazardous materials, it must be disposed of as hazardous pharmaceutical waste.
-
Segregation: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Labeling: The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Storage: Store the container in a designated hazardous waste accumulation area, away from general laboratory traffic.
-
Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration is the most common and required method for treating hazardous pharmaceutical waste.[1]
Quantitative Data for Disposal Parameters
The following table summarizes key quantitative data relevant to the disposal of penicillin-class antibiotics. Note that the data for Penicillin G is used as a proxy for this compound due to their structural similarities.
| Parameter | Value | Compound | Notes |
| Inactivation Method | Alkaline Hydrolysis | Penicillin G | Effective for breaking the beta-lactam ring. |
| Reagent Concentration | 1 M Sodium Hydroxide | Penicillin G | Sufficient for effective hydrolysis. |
| Reaction Half-life | ~2 hours | Penicillin G | At room temperature in alkaline solution.[1] |
| Corrosivity pH (EPA) | ≥ 12.5 | N/A | Classifies the waste as hazardous (D002). |
| Neutralization pH Range | 6.0 - 8.0 | N/A | For safe drain disposal of inactivated solutions. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Diphenicillin Sodium
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Diphenicillin sodium. Adherence to these procedures is essential to mitigate risks of exposure and ensure a safe research environment. This compound, a penicillin-derived antibiotic, is a potent sensitizer, capable of causing allergic reactions upon inhalation or skin contact.[1][2][3]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. Engineering controls, such as fume hoods or containment isolators, should always be the first line of defense to minimize airborne powder.[4][5][6]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with Nitrile rubber gloves.[1][3] | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure from a single glove failure.[1] |
| Glove thickness: >0.11 mm.[7] | Ensures adequate protection against chemical permeation. | |
| Breakthrough time: >480 minutes.[7] | Offers long-lasting protection for standard laboratory procedures. | |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from dust particles. A face shield may be necessary for procedures with a higher risk of splashing.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if the process generates dust, or if work is performed outside of a dedicated ventilation system.[3][4] | Protects against inhalation of aerosolized particles, a primary route of sensitization.[1][2] |
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is recommended to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) to minimize respiratory exposure.
| Substance | Limit Type | Exposure Limit |
| Particulates Not Otherwise Regulated (PNOR) | OSHA PEL | TWA: 15 mg/m³ (total dust) |
| TWA: 5 mg/m³ (respirable fraction) |
Procedural Guidance: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Doffing PPE Workflow
Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe laboratory environment.
Experimental Protocol for Handling this compound:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other containment device is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container ready for contaminated materials.
-
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood or a powder containment hood.
-
Use a damp cloth or a filtered vacuum for cleaning any spills of dry solids.[3]
-
Handle the compound gently to avoid creating airborne dust.
-
-
In-Use Procedures:
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[4]
-
If any contamination of PPE occurs, doff and replace it immediately.
-
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

